Product packaging for 3-Bromo-2-(trifluoromethyl)quinolin-4-ol(Cat. No.:CAS No. 59108-47-3)

3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B1273189
CAS No.: 59108-47-3
M. Wt: 292.05 g/mol
InChI Key: SOBOSNAIPXNQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-47-3) is a halogen-substituted quinoline derivative of high interest in medicinal and organic chemistry research. This compound features a bromine atom and a trifluoromethyl group on its quinoline scaffold, a structure known for its significant potential in various scientific applications . As a key chemical intermediate, its structure is primed for further functionalization. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of more complex molecules for drug discovery efforts . The presence of the strong electron-withdrawing trifluoromethyl group can enhance metabolic stability and influence the molecule's lipophilicity and binding affinity, making it a valuable building block in the development of bioactive compounds . Structurally related quinolin-4-ol analogues have demonstrated notable antimicrobial activity against a range of bacterial strains, including Gram-positive Staphylococcus aureus , and are investigated for their enzyme inhibition properties . Researchers are exploring these compounds for potential applications in developing new therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3NO B1273189 3-Bromo-2-(trifluoromethyl)quinolin-4-ol CAS No. 59108-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBOSNAIPXNQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382349
Record name 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-47-3
Record name 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59108-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Medicinal Chemistry

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a halogenated, trifluoromethyl-substituted quinolinol, a class of heterocyclic compounds of significant interest in drug discovery and development. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position introduces unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, and its lipophilicity can enhance membrane permeability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often increasing a drug candidate's half-life. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of diverse chemical libraries and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a proposed synthetic route, and detailed protocols for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this valuable synthetic intermediate.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValue (Predicted/Inferred)Comments and References
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
CAS Number 59108-47-3[1]
Appearance Off-white to pale yellow solidInferred from related quinolinols.[2][3]
Melting Point >250 °CQuinolin-4-ols are typically high-melting solids due to intermolecular hydrogen bonding. For comparison, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point of 259-263 °C, and 4-Hydroxy-2-(trifluoromethyl)quinoline melts at 206-208 °C.[2][3]
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and hot methanol.The quinolinol core imparts some polarity, but the aromatic system and trifluoromethyl group contribute to lipophilicity.
pKa ~6-7The electron-withdrawing trifluoromethyl group will decrease the basicity of the quinoline nitrogen and increase the acidity of the 4-hydroxyl group compared to unsubstituted quinolin-4-ol. For comparison, the predicted pKa of 6-BROMO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE is 6.16.

Proposed Synthesis: A Logical Approach

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the 2-(trifluoromethyl)quinolin-4-ol core followed by regioselective bromination.

Synthetic Workflow Diagram

G cluster_0 Step 1: Conrad-Limpach Quinoline Synthesis cluster_1 Step 2: Regioselective Bromination Aniline Aniline Reaction1 Reaction1 Aniline->Reaction1 Ethyl trifluoroacetoacetate Intermediate1 2-(Trifluoromethyl)quinolin-4-ol Reaction1->Intermediate1 Heat (e.g., Dowtherm A) Reaction2 Reaction2 Intermediate1->Reaction2 N-Bromosuccinimide (NBS) Intermediate1_note The 4-hydroxyquinoline core is formed via a thermal cyclization reaction. Product This compound Reaction2->Product Solvent (e.g., DMF or Acetic Acid)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This step utilizes a modified Conrad-Limpach reaction, a classic method for forming the quinolin-4-one core from an aniline and a β-ketoester.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).

  • Initial Condensation: Heat the mixture at 100-120 °C for 2-4 hours. This step forms the intermediate enamine. The reaction can be monitored by TLC for the disappearance of aniline.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to approximately 250 °C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization to form the quinolinol ring.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove residual Dowtherm A. The crude 2-(trifluoromethyl)quinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the electron-rich quinolinol ring. The 3-position is activated towards electrophilic attack.

  • Reaction Setup: Dissolve 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Isolation: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and succinimide. The crude product can be purified by recrystallization from a solvent system like ethanol/water.

Chemical Reactivity and Tautomerism

This compound exists in tautomeric equilibrium with its quinolin-4(1H)-one form. The position of this equilibrium is influenced by the solvent and pH. In most cases, the quinolin-4(1H)-one tautomer is the major species in the solid state and in solution.

Caption: Tautomeric equilibrium between the quinolinol and quinolinone forms.

The bromine atom at the 3-position is a key site for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. This reactivity is central to its utility as a building block in medicinal chemistry.[6]

Analytical Characterization Workflow

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Structural Confirmation NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure IR Infrared Spectroscopy IR->Structure Purity Purity Analysis (HPLC, Elemental Analysis) PurityConfirm Purity Verification Purity->PurityConfirm

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo-fused ring and the N-H proton of the quinolinone tautomer. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The aromatic region (typically δ 7.0-8.5 ppm) will show a characteristic splitting pattern for the four protons on the benzene ring. A broad singlet corresponding to the N-H proton is expected at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the substituents.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive diagnostic signal for the presence of the -CF₃ moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad peak in the range of 3200-2800 cm⁻¹ corresponding to the N-H and O-H stretching vibrations of the tautomeric forms.

  • A strong absorption around 1650 cm⁻¹ for the C=O stretch of the quinolinone tautomer.

  • Strong C-F stretching bands in the region of 1350-1100 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Based on data for related halogenated and trifluoromethylated quinolines, the compound may be toxic if swallowed and may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its structure can be unambiguously confirmed using a combination of modern analytical techniques. The presence of both a trifluoromethyl group and a synthetically versatile bromine atom on the privileged quinolinol scaffold makes this compound a powerful tool for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important chemical entity.

References

Biological activity of trifluoromethyl-substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged heterocycle has emerged as a powerful strategy for enhancing pharmacological activity and optimizing drug-like properties. The unique electronic characteristics of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity—profoundly influence the biological profile of the parent quinoline molecule.[1][2][3][4] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by trifluoromethyl-substituted quinolines, delving into their anticancer, antimalarial, antiviral, antibacterial, and neuroprotective effects. We will examine the underlying mechanisms of action, explore structure-activity relationships, present key quantitative data, and detail relevant experimental protocols to provide a holistic understanding for researchers and drug development professionals.

The Strategic Advantage of Trifluoromethyl Substitution

The trifluoromethyl group is a bioisostere for chlorine and is significantly larger than a methyl group, which allows it to alter the electronic properties of aromatic rings.[4] This substitution can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the in vivo half-life of the drug candidate.[3][4][5]

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of molecules, which can improve membrane permeability and facilitate transport to biological targets.[2][3][4][5]

  • Modulated Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution within the quinoline ring system, leading to more potent interactions with biological targets.[3]

These advantageous properties have spurred extensive research into trifluoromethyl-substituted quinolines across various therapeutic areas.

Anticancer Activity: A Multifaceted Approach

Trifluoromethyl-substituted quinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7][8]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and often involve the modulation of key signaling pathways critical for tumor growth and survival. One prominent mechanism involves the inhibition of phosphatidylinositol 3-kinase (PI3K), a central node in cell proliferation and survival signaling.[7] Molecular docking studies have suggested that trifluoromethylquinoline derivatives can effectively bind to the active site of PI3K.[7] Other proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and targeting of tumor hypoxia.[8][9] Some fluorinated quinoline analogues have also been shown to induce reactive oxygen species (ROS), leading to cancer cell death.[10]

Structure-Activity Relationship (SAR)

The position and nature of substituents on the quinoline ring are critical for anticancer activity. For instance, studies on substituted quinolines have shown that derivatizing the C8-amino side chain can lead to potent anti-breast cancer compounds.[8] Specifically, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline displayed an exceptionally low IC₅₀ value of 16 ± 3 nM against T47D breast cancer cells.[8] Furthermore, the presence of an ester group in conjunction with fluorine substitution on the quinoline ring has been identified as crucial for activity against triple-negative breast cancer cells.[10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected trifluoromethyl-substituted quinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[8]
Quinoline-derived trifluoromethyl alcohol (Compound 2)In vitro cell proliferation assays14.14[6]
Fluorinated quinoline analogue (6a)MDA-MB-468 (TNBC)2.5-5[10]
Fluorinated quinoline analogue (6b)MDA-MB-468 (TNBC)2.5-5[10]
Fluorinated quinoline analogue (6d)MDA-MB-468 (TNBC)2.5-5[10]
Fluorinated quinoline analogue (6f)MDA-MB-468 (TNBC)2.5-5[10]

TNBC: Triple-Negative Breast Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T47D, MDA-MB-468)

  • 96-well plates

  • Complete cell culture medium

  • Test compound (trifluoromethyl-substituted quinoline)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound. Replace the old medium with medium containing different concentrations of the test compound. Include vehicle and positive controls.[9]

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram: Experimental Workflow for Anticancer Evaluation

anticancer_workflow start Start: Trifluoromethyl-Substituted Quinoline Synthesis screening In Vitro Cytotoxicity Screening (MTT Assay) start->screening mechanism Mechanism of Action Studies (e.g., PI3K inhibition, Apoptosis) screening->mechanism sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization mechanism->lead_opt sar->lead_opt in_vivo In Vivo Animal Models (e.g., Zebrafish Embryo) lead_opt->in_vivo end Preclinical Candidate in_vivo->end antibacterial_mechanism drug Trifluoromethyl- Substituted Quinoline gyrase DNA Gyrase drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits dna Bacterial DNA replication DNA Replication Inhibited synthesis_workflow start Starting Materials (Substituted Anilines, CF₃-Building Blocks) cyclization Key Cyclization Reaction (e.g., Conrad-Limpach, Friedländer) start->cyclization conditions Reaction Conditions (Catalyst, Solvent, Temperature) precursor Trifluoromethylated Quinoline Precursor cyclization->precursor purification Purification (Recrystallization, Chromatography) precursor->purification product Final Trifluoromethyl-Substituted Quinoline Product purification->product characterization Characterization (NMR, MS, X-ray Crystallography) product->characterization

References

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: Structure, Properties, and Synthesis of a Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this precise substitution pattern is not readily found in major chemical databases, this guide will delineate its structure, predict its properties based on established chemical principles, and present logical synthetic pathways derived from documented procedures for closely related analogues.

Compound Identification and Structural Elucidation

Core Structure: this compound belongs to the quinolin-4-ol family, a class of heterocyclic compounds known for a wide range of biological activities. The core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

Key Substituents and Their Influence:

  • 2-(Trifluoromethyl) Group: The -CF3 group at the 2-position is a strong electron-withdrawing group. Its presence significantly impacts the electronic properties of the quinoline ring, increasing its stability and influencing its reactivity. In a pharmaceutical context, the trifluoromethyl group is often introduced to enhance metabolic stability and improve pharmacokinetic profiles.

  • 3-Bromo Group: The bromine atom at the 3-position is an electron-withdrawing halogen that also serves as a versatile synthetic handle. It provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries.

  • 4-ol (4-hydroxy) Group: This hydroxyl group leads to keto-enol tautomerism, with the compound existing in equilibrium with its 3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one form. The predominant tautomer can be influenced by the solvent and solid-state packing. This functionality is also a key site for derivatization.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties of Related Isomers

While specific data for the 3-bromo isomer is not available, data for commercially available isomers provides a reasonable estimation of its properties.

Property6-Bromo-2-(trifluoromethyl)-4-quinolinol8-Bromo-2-(trifluoromethyl)quinolin-4-ol
CAS Number 1701-22-0[1][2]59108-43-9[3][4]
Molecular Formula C10H5BrF3NO[1]C10H5BrF3NO[3][4]
Molecular Weight 292.05 g/mol [1][2]292.052 g/mol [3]
Appearance White to light brown solid[2]Not specified
Melting Point >290°C[2]Not specified

Synthesis Strategies

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoline synthesis and subsequent halogenation. A logical and experimentally sound approach would involve the initial construction of the 2-(trifluoromethyl)quinolin-4-ol core, followed by regioselective bromination.

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

The most common and effective method for constructing the 2-(trifluoromethyl)quinoline core is the Conrad-Limpach reaction or a related cyclization strategy. This involves the reaction of an aniline with a β-ketoester, in this case, ethyl trifluoroacetoacetate.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation ETFAA Ethyl Trifluoroacetoacetate ETFAA->Condensation Cyclization Thermal Cyclization (e.g., in Dowtherm A) Condensation->Cyclization Intermediate Enamine Product 2-(Trifluoromethyl)quinolin-4-ol Cyclization->Product

Caption: Synthetic workflow for 2-(trifluoromethyl)quinolin-4-ol.

Experimental Protocol (Adapted from known procedures):

  • Condensation: Equimolar amounts of aniline and ethyl trifluoroacetoacetate are mixed, often with a catalytic amount of acid (e.g., acetic acid). The mixture is heated to drive off the water and ethanol formed during the reaction, yielding the intermediate enaminone.

  • Cyclization: The crude enaminone is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the quinolin-4-ol ring system.

  • Work-up: After cooling, the reaction mixture is typically diluted with a solvent like hexane, causing the product to precipitate. The solid is then collected by filtration and can be purified by recrystallization.

Step 2: Bromination of 2-(Trifluoromethyl)quinolin-4-ol

With the core structure in hand, the next step is the regioselective introduction of a bromine atom at the 3-position. The electron-donating nature of the 4-hydroxyl group and the electron-withdrawing nature of the 2-trifluoromethyl group direct electrophilic substitution to the 3-position.

Causality of Experimental Choice:

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred brominating agent for such systems as it is easier to handle than elemental bromine and can provide higher selectivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this reaction. Acetic acid can also be used.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product Substrate 2-(Trifluoromethyl)quinolin-4-ol Reaction Electrophilic Aromatic Substitution Substrate->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Product This compound Reaction->Product

Caption: Bromination of the quinolin-4-ol core.

Experimental Protocol (Proposed):

  • Dissolve 2-(trifluoromethyl)quinolin-4-ol in a suitable solvent (e.g., DMF).

  • Add N-Bromosuccinimide (1.0 to 1.1 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

Quinoline derivatives are privileged scaffolds in medicinal chemistry. The introduction of a trifluoromethyl group and a bromine atom in this compound makes it a highly attractive building block for drug discovery programs.

  • Medicinal Chemistry: Halogenated quinolines are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6] The bromine atom at the 3-position can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[5][6]

  • Materials Science: The fluorescent properties of some quinoline compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[5] The unique electronic properties conferred by the trifluoromethyl and bromo substituents could be exploited in the development of novel organic electronic materials.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for the 6-bromo isomer, this class of compounds may be toxic if swallowed.[1]

Conclusion

This compound is a valuable, albeit not widely cataloged, chemical entity with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis is achievable through a logical two-step sequence involving the construction of the 2-(trifluoromethyl)quinolin-4-ol core followed by regioselective bromination. The presence of the trifluoromethyl group enhances chemical and metabolic stability, while the bromo substituent offers a versatile handle for further chemical elaboration, making this compound a key target for the synthesis of novel functional molecules.

References

Discovery and history of novel quinolinol compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Novel Quinolinol Compounds

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a cornerstone of medicinal chemistry. Its derivatives, particularly the quinolinol class of compounds, have been instrumental in the development of therapeutics across a wide range of diseases. This guide provides a comprehensive exploration of the journey of quinolinol compounds, from the initial discovery of the parent quinoline molecule in the 19th century to the rational design of modern, targeted therapies. We will examine the historical evolution of synthetic methodologies, delve into the core mechanisms of action that underpin their diverse bioactivities, and survey their applications as antimalarial, antibacterial, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental context, and a robust framework of authoritative references to support further investigation and innovation.

A Serendipitous Beginning: The Discovery of the Quinoline Core

The story of quinolinols begins with the discovery of their parent structure, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, a thick, dark liquid byproduct of coal distillation.[1][2][3] This initial discovery, however, yielded a substance whose structure remained a mystery for several decades. The true chemical identity of quinoline as a fused benzene and pyridine ring system was later proposed by August Kekulé in 1869, providing the foundational understanding necessary for future synthetic exploration.[2]

Separately, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the natural antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinoilin".[1] It was later recognized that Runge's "leukol" and Gerhardt's "Chinoilin" were, in fact, the same molecule, establishing an early link between the quinoline scaffold and potent biological activity.[1] This connection to quinine, a quinoline alkaloid isolated from Cinchona tree bark in 1820, foreshadowed the immense therapeutic potential that would be unlocked from this chemical class over the next two centuries.[4][5]

From Blueprint to Bench: The Evolution of Synthetic Strategies

The ability to synthesize quinoline derivatives in the laboratory, rather than relying on isolation from coal tar, was a critical turning point. This advancement allowed chemists to systematically modify the core structure and investigate structure-activity relationships (SAR). Several classical "named reactions" form the bedrock of quinoline synthesis and are still relevant today for their robustness and scalability.[6][7]

Foundational Synthetic Routes
  • Skraup Synthesis (1880): This was a landmark achievement, enabling the large-scale production of quinoline.[2][3] The reaction involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[7][8] The reaction proceeds via the in situ formation of acrolein from glycerol, which then undergoes cyclization and oxidation.[7] Causality: The harsh, strongly acidic, and high-temperature conditions, while effective for simple quinolines, limit its application for substrates with sensitive functional groups.[6]

  • Doebner-von Miller Reaction: A versatile modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones instead of glycerol.[6][7] This seemingly small change dramatically expands the scope, allowing for the synthesis of a much wider range of substituted quinolines.[7]

  • Combes Quinoline Synthesis (1888): This route provides access to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][7] Insight: The choice of a β-diketone as a starting material directly dictates the substitution pattern at the 2- and 4-positions of the resulting quinoline ring, offering a predictable method for generating specific isomers.

  • Friedländer Synthesis: One of the most versatile and widely employed methods, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde).[7][9] Its milder conditions compared to the Skraup synthesis make it compatible with a broader array of functional groups.

A Representative Protocol: The Friedländer Synthesis

This protocol describes a general procedure for the synthesis of a substituted quinoline, illustrating the practical application of this foundational method.

Objective: To synthesize a functionalized quinoline derivative from a 2-aminoaryl ketone and a carbonyl compound with an active methylene group.

Materials:

  • 2-Aminoacetophenone (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium Hydroxide (KOH) (0.2 eq)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone and ethyl acetoacetate in absolute ethanol.

  • Catalyst Addition: Add powdered potassium hydroxide to the solution. The base catalyzes the initial condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry. This self-validating step is critical to ensure the desired molecule has been synthesized.

Modern Synthetic Innovations

While classical methods are foundational, modern organic chemistry has introduced more sophisticated strategies. C–H bond functionalization has emerged as a powerful tool, allowing for the direct introduction of functional groups onto the quinoline ring without the need for pre-functionalized starting materials.[10] This approach accelerates the discovery of novel derivatives by expanding the accessible chemical space.[10]

Mechanisms of Action: How Quinolinols Exert Their Effects

The remarkable therapeutic diversity of quinolinol compounds stems from their ability to interact with a multitude of biological targets. Their mechanisms of action are often complex and can vary significantly based on the specific substitution pattern of the quinoline ring.

Metal Ion Chelation: A Dominant Paradigm

One of the most well-characterized mechanisms, particularly for 8-hydroxyquinoline (also known as quinolinol or oxine), is its activity as a potent metal ionophore and chelating agent.[11][12] By binding to essential metal ions like copper and zinc, these compounds can disrupt cellular homeostasis.[12]

  • Antimicrobial Action: 8-hydroxyquinoline's antimicrobial activity against bacteria and fungi is often copper-dependent. It can transport copper into microbial cells, where the resulting complex generates reactive oxygen species (ROS) and inhibits critical enzymatic processes, leading to cell death.[12]

  • Anticancer Effects: The 8-hydroxyquinoline analogue clioquinol (CQ) exhibits anticancer activity by acting as a proteasome inhibitor.[13] It is also believed to disrupt metal-dependent enzymes that are crucial for tumor growth and progression.[13]

Inhibition of Key Signaling Pathways

Many modern quinoline-based drugs function as potent and selective inhibitors of protein kinases, which are critical nodes in cellular signaling pathways that often become dysregulated in cancer.

// Connections VEGFR2 -> PI3K; cMet -> PI3K; cMet -> RAS; PI3K -> AKT -> mTOR; RAS -> RAF -> MEK -> ERK; mTOR -> Proliferation; ERK -> Proliferation;

// Inhibition Cabozantinib -> VEGFR2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Cabozantinib -> cMet [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Foretinib -> cMet [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Foretinib -> VEGFR2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: c-Met and VEGFR2 signaling pathways targeted by quinoline-based inhibitors.

As illustrated above, receptors like c-Met and VEGFR2 are crucial for cancer cell survival, proliferation, and angiogenesis (the formation of new blood vessels).[8][14] Quinoline-based drugs such as Cabozantinib and Foretinib act as multi-targeted tyrosine kinase inhibitors, simultaneously blocking the activity of these receptors.[8] This dual inhibition disrupts downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, ultimately leading to a potent antitumor effect.[8][14]

Other Mechanisms
  • DNA Gyrase Inhibition: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) specifically targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15][16] This targeted inhibition prevents bacterial cell division and leads to rapid cell death.

  • NMDA Receptor Agonism: Quinolinic acid, a metabolic byproduct of tryptophan, is a quinoline derivative that acts as a potent agonist of the NMDA receptor in the brain.[17] While part of normal physiology, excessive levels are neurotoxic and have been implicated in neurodegenerative processes.[17]

Therapeutic Triumphs: A Survey of Quinolinol Applications

The structural versatility of the quinolinol scaffold has led to its successful application across a remarkable spectrum of therapeutic areas.[18][19]

Antimalarial Agents

The historical use of quinine established the quinoline core as a vital pharmacophore for antimalarial drugs.[4][8] This led to the development of synthetic 4-aminoquinolines like Chloroquine and Amodiaquine , which for decades were the frontline treatment for malaria.[8] These drugs are thought to interfere with the parasite's ability to digest hemoglobin within the host's red blood cells.[8]

Antibacterial and Antifungal Agents

The development of quinolones, and later fluoroquinolones, revolutionized the treatment of bacterial infections.[15] More recently, research has focused on synthesizing novel quinolinol derivatives with broad-spectrum activity.

Table 1: In-Vitro Antimicrobial Activity of Novel Quinolinol Mannich Bases

Compound ID S. aureus (MIC mg/ml) E. coli (MIC mg/ml) K. pneumoniae (MIC mg/ml) C. albicans (MIC mg/ml) A. niger (MIC mg/ml)
2b 0.05 0.1 0.25 0.25 0.5
3 0.1 0.05 0.5 0.5 2.5

Data synthesized from a study on novel quinolinol Mannich bases, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

As shown in Table 1, newly synthesized quinolinol derivatives can exhibit potent minimum inhibitory concentrations (MIC) against a range of pathogenic microbes, highlighting the ongoing potential for discovery in this area.[11]

Anticancer Drugs

The quinoline scaffold is present in both natural and synthetic anticancer agents.[19][20]

  • Camptothecin: A quinoline alkaloid isolated from the Camptotheca acuminata tree, is a potent topoisomerase I inhibitor.[4][5] Its discovery opened a new chapter in cancer chemotherapy.

  • Tyrosine Kinase Inhibitors: As discussed previously, modern drugs like Lenvatinib , Cabozantinib , and Bosutinib are quinoline-based molecules that have received FDA approval for treating various cancers by inhibiting key signaling pathways.[14]

// Nodes A [label="Conceptual Design &\nScaffold Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Synthesis of Novel\nQuinolinol Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In-Vitro Screening\n(Antimicrobial, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Mechanism of Action\nStudies (e.g., Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Optimization\n(SAR Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="In-Vivo Efficacy &\nToxicology Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Preclinical Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> G [label="Structure-Activity\nRelationship (SAR)"]; F -> G; G -> B [style=dashed, label="Iterative Redesign"]; G -> H; H -> I; }

Caption: A generalized workflow for the discovery of novel quinolinol compounds.

Future Directions and Conclusion

The journey of quinolinol compounds from a coal tar isolate to rationally designed, life-saving medicines is a testament to the power of medicinal chemistry. The quinoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, which explains its broad therapeutic utility.[9]

Future research will likely focus on several key areas:

  • Enhanced Specificity: Designing derivatives that target specific isoforms of enzymes or mutant proteins to reduce off-target effects and toxicity.

  • Multi-Targeted Agents: Developing single molecules that can modulate multiple disease-related pathways simultaneously, such as the dual c-Met/VEGFR inhibitors.[8]

  • Novel Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the bioavailability and therapeutic index of potent quinolinol compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, focusing on its solubility and stability. Given the novelty of this compound, this document establishes a foundational framework for its investigation, drawing upon established principles of pharmaceutical analysis and characterization of related quinoline derivatives. We will explore the anticipated behavior of this molecule and lay out a detailed roadmap for its empirical evaluation.

Introduction to this compound: A Molecule of Interest

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] The unique structural features of this compound—a halogenated quinolin-4-ol bearing a trifluoromethyl group—suggest its potential as a novel therapeutic agent. The bromine atom can serve as a handle for further synthetic modifications, while the trifluoromethyl group can enhance metabolic stability and receptor binding affinity. The quinolin-4-ol moiety suggests potential for hydrogen bonding and interaction with biological targets.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement through the drug development pipeline. These fundamental properties directly impact its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety.[4]

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
Molecular Formula C₁₀H₅BrF₃NOBased on the chemical structure.
Molecular Weight ~292.05 g/mol Calculated from the molecular formula.[5]
Aqueous Solubility PoorThe aromatic quinoline core and the lipophilic trifluoromethyl and bromo substituents suggest low aqueous solubility. The quinolin-4-ol moiety may exhibit pH-dependent solubility.[6][7]
pKa Weakly AcidicThe hydroxyl group on the quinolin-4-ol ring is expected to be weakly acidic. The electron-withdrawing trifluoromethyl group will likely influence the pKa.
LogP HighThe presence of the bromo and trifluoromethyl groups is expected to confer significant lipophilicity.

A Strategic Approach to Solubility Determination

A comprehensive understanding of the solubility of this compound is critical for formulation development. We recommend a tiered approach to solubility assessment.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights for drug discovery and development.[4]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often assessed in high-throughput screening. It is particularly relevant in early discovery to identify compounds that are likely to have good absorption characteristics.[4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound and is a critical parameter for formulation development and predicting in vivo performance.[4]

Experimental Workflow for Solubility Assessment

The following workflow outlines a robust strategy for characterizing the solubility profile of this compound.

Caption: A phased approach to solubility determination.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a series of vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Comprehensive Stability Analysis: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[11][12]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The quinolin-4-ol structure may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich quinoline ring system could be prone to oxidation.

  • Photolysis: Exposure to UV or visible light may induce photodegradation, a known degradation pathway for quinoline derivatives.[13]

Experimental Workflow for Forced Degradation Studies

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions.

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 2: General Procedure for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH and maintain at room temperature for a defined period.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[14][15][16][17][18]

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). This is typically a gradient reversed-phase HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities.[14][15][16][17][18]

Key Considerations for Method Development
  • Column Chemistry: A C18 column is a common starting point for the separation of quinoline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. Diode array detection (DAD) can be used to assess peak purity.

  • Mass Spectrometry (MS) Compatibility: Using a mobile phase compatible with MS (e.g., with formic acid or ammonium acetate as additives) will facilitate the identification of unknown degradation products.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. The proposed experimental workflows and protocols are designed to generate the critical data required to support its progression in the drug development process.

Future work should focus on the execution of these studies, followed by the isolation and structural elucidation of any significant degradation products. A thorough understanding of the physicochemical properties of this promising molecule will be instrumental in unlocking its full therapeutic potential.

References

Unlocking the Therapeutic Potential of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] The specific derivative, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, combines several key pharmacophoric features: a quinolin-4-one core known for its diverse bioactivity, a trifluoromethyl group that can enhance metabolic stability and target binding, and a bromine atom which can modulate pharmacological properties.[2][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized molecular targets based on its structural motifs, outline a systematic workflow for target identification and validation, and provide detailed, field-proven experimental protocols.

Introduction: The Rationale for Investigating this compound

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] The quinolin-4-one substructure, in particular, is a recurring motif in compounds with significant biological activity.[5] The introduction of a trifluoromethyl group is a well-established strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing lipophilicity and metabolic stability.[2] Furthermore, halogenation, such as the inclusion of a bromine atom, can influence the compound's binding affinity and selectivity for its molecular targets.[6][7]

Given these structural characteristics, this compound is a compelling candidate for therapeutic development. This guide will provide a structured approach to systematically identify and validate its molecular targets, thereby elucidating its mechanism of action and paving the way for its potential clinical application.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known biological activities of structurally related quinoline derivatives, we hypothesize that this compound may interact with one or more of the following key cellular targets and pathways.

Protein Kinases in Cancer Angiogenesis and Proliferation

The quinolin-4-one scaffold is a known inhibitor of several protein kinases involved in cancer progression.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, and survival. The PI3K pathway is frequently hyperactivated in various cancers.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K_p110 PI3K (p110) VEGFR2->PI3K_p110 Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS AKT AKT PI3K_p110->AKT PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Angiogenesis_Proliferation Angiogenesis & Proliferation Transcription_Factors->Angiogenesis_Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Compound 3-Bromo-2-(trifluoromethyl) quinolin-4-ol Compound->VEGFR2 Inhibits Compound->PI3K_p110 Inhibits cluster_identification Target Identification (Unbiased) cluster_validation Target Validation & Functional Characterization DARTS DARTS Candidate_Targets Candidate Targets DARTS->Candidate_Targets Identifies Affinity_Purification Affinity Purification-MS Affinity_Purification->Candidate_Targets Identifies CETSA CETSA CETSA->Candidate_Targets Identifies Biochemical_Assays Biochemical Assays (e.g., Kinase, HDAC) Validated_Target Validated Target & Mechanism of Action Biochemical_Assays->Validated_Target Confirms Cellular_Assays Cell-Based Assays (Apoptosis, Migration) Cellular_Assays->Validated_Target Confirms Compound 3-Bromo-2-(trifluoromethyl) quinolin-4-ol Compound->DARTS Screening Compound->Affinity_Purification Screening Compound->CETSA Screening Candidate_Targets->Biochemical_Assays Validation Candidate_Targets->Cellular_Assays Validation

References

In Silico Modeling and Docking Studies of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Guide >

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. As a molecule of interest within the broader class of quinoline derivatives, which are known for a wide range of biological activities, this compound presents a compelling case for computational analysis.[1] This whitepaper details a robust, step-by-step methodology, from ligand and protein preparation to the prediction of pharmacokinetic properties and toxicological profiles. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By integrating established computational tools and methodologies, this guide serves as a practical resource for researchers aiming to elucidate the therapeutic potential of novel chemical entities.

Foundational Principles: The "Why" Behind the "How"

In modern drug discovery, in silico approaches are indispensable for the early-stage evaluation of potential drug candidates.[2] They offer a cost-effective and time-efficient means to prioritize compounds for further experimental investigation.[2] For quinoline derivatives, which have demonstrated a spectrum of pharmacological activities including anticancer and anti-inflammatory effects, in silico modeling can help to identify promising lead compounds and elucidate their mechanisms of action.[3][4][5][6]

This guide focuses on this compound, a specific quinoline derivative. The described workflow is designed to systematically predict its drug-like properties, potential biological targets, and binding interactions, thereby providing a comprehensive computational assessment of its therapeutic potential.

Experimental Workflow: A Visual Roadmap

The following diagram illustrates the logical flow of the in silico analysis, from initial molecular setup to final data interpretation.

G cluster_setup Phase 1: Setup and Preparation cluster_analysis Phase 2: Computational Analysis cluster_validation Phase 3: Interpretation and Validation Ligand_Prep Ligand Preparation: This compound ADMET ADMET Prediction Ligand_Prep->ADMET Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Identification and Protein Preparation Target_Selection->Docking Data_Synthesis Data Synthesis and Reporting ADMET->Data_Synthesis Binding_Analysis Binding Affinity and Interaction Analysis Docking->Binding_Analysis Binding_Analysis->Data_Synthesis

Caption: A high-level overview of the in silico analysis workflow.

Detailed Methodologies

Ligand Preparation

Accurate representation of the ligand is critical for reliable in silico predictions.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or sourced from chemical databases such as PubChem.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D format. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or integrated modules within docking suites.

Protein Target Identification and Preparation

Identifying the biological target of a compound is a key objective of in silico studies.

Protocol:

  • Target Prediction: Utilize target prediction web servers like SwissTargetPrediction. These tools identify potential protein targets based on the chemical similarity of the query molecule to known bioactive compounds.

  • Protein Structure Retrieval: Once a putative target is identified, retrieve its 3D structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, to ensure the active site is well-defined.

  • Protein Preparation:

    • Remove water molecules and any non-essential co-factors from the PDB file.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using tools like the "Repair Missing Atoms" function in AutoDockTools.[7] These steps are crucial for ensuring the protein is in a chemically correct state for docking.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for assessing its drug-likeness.[2]

Protocol:

  • Key Parameters to Assess:

    • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: (Often inferred from properties like solubility).

    • Toxicity: Ames mutagenicity, hepatotoxicity, carcinogenicity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interactions.[10][11]

Protocol:

  • Active Site Definition: Identify the binding pocket of the target protein. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the active site.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire active site. This box confines the conformational search of the ligand during docking.

  • Docking Simulation: Perform the docking using software like AutoDock Vina.[12] This program will generate multiple binding poses of the ligand and rank them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. More negative values indicate stronger binding.

    • Pose Visualization: Visualize the top-ranked docking poses in the context of the protein's active site using molecular graphics software like PyMOL or UCSF Chimera.[12]

    • Interaction Analysis: Identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

Data Presentation and Interpretation

Tabulated Results

Organize the predicted data into clear and concise tables for easy comparison and analysis.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted Value
Molecular WeightInsert Value
LogPInsert Value
Hydrogen Bond DonorsInsert Value
Hydrogen Bond AcceptorsInsert Value
Lipinski's Rule of FivePass/Fail

Table 2: Summary of Predicted ADMET Properties

ParameterPrediction
GI AbsorptionHigh/Low
BBB PermeabilityYes/No
CYP Isoform InhibitionList of inhibited isoforms
Ames MutagenicityMutagenic/Non-mutagenic
HepatotoxicityToxic/Non-toxic

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
e.g., c-MET KinaseInsert Valuee.g., MET123, TYR456
Interpretation of Findings
  • Drug-Likeness: Assess the compound's adherence to Lipinski's Rule of Five and other drug-likeness criteria. This provides an initial indication of its potential for oral bioavailability.

  • ADMET Profile: A favorable ADMET profile is characterized by good absorption, appropriate distribution, minimal metabolic liabilities, and low toxicity. Any predicted liabilities should be noted as potential areas for optimization.

  • Docking Analysis: A strong binding affinity, coupled with significant non-covalent interactions with key residues in the active site, suggests a plausible mechanism of action. Compare the binding mode of this compound with that of known inhibitors of the target protein, if available.

Conclusion and Future Directions

The in silico analysis of this compound provides a foundational understanding of its potential as a therapeutic agent. A favorable computational profile, characterized by good drug-likeness, a promising ADMET profile, and strong predicted binding to a relevant biological target, would provide a strong rationale for advancing the compound to in vitro and in vivo experimental validation.

References

A Technical Guide to 3-Bromo-2-(trifluoromethyl)quinolin-4-ol and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Quinolin-4-ol Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The strategic incorporation of a trifluoromethyl (CF3) group and a bromine (Br) atom onto the quinolin-4-ol core, specifically creating 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, offers a compelling molecular architecture for the development of novel therapeutic agents.

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can lead to stronger binding interactions with biological targets[3][4][5]. Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo substituent provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening[6].

This in-depth technical guide provides a comprehensive literature review of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and potential therapeutic applications of this promising class of compounds. While direct literature on the specific title compound is limited, this guide synthesizes information from closely related analogs to provide a robust framework for future research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of the quinolin-4-one core, followed by trifluoromethylation and bromination. A plausible and efficient synthetic strategy is outlined below, based on the synthesis of analogous compounds[7].

Core Synthesis: Construction of the 2-(Trifluoromethyl)quinolin-4-ol Ring

A common and effective method for the synthesis of the 2-(trifluoromethyl)quinolin-4-ol core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. In this case, ethyl trifluoroacetoacetate is the key trifluoromethyl-containing building block.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the desired aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Condensation: Heat the reaction mixture to 140-150 °C for 2-3 hours to facilitate the initial condensation and formation of the enamine intermediate.

  • Cyclization: Increase the temperature to 250-260 °C and maintain for 30-60 minutes to induce thermal cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like hexane or ethyl acetate to remove the high-boiling point solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(trifluoromethyl)quinolin-4-ol.

Bromination of the 2-(Trifluoromethyl)quinolin-4-ol Core

With the 2-(trifluoromethyl)quinolin-4-ol scaffold in hand, the next critical step is the regioselective introduction of the bromine atom at the C3 position. Electrophilic bromination using a suitable brominating agent is the most common approach.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask protected from light.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent to afford the final product.

Synthesis_Workflow A Aniline C 2-(Trifluoromethyl)quinolin-4-ol A->C Conrad-Limpach Reaction B Ethyl Trifluoroacetoacetate B->C E This compound C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E Analog_Synthesis A This compound D 3-Aryl/Alkyl Analogs A->D Suzuki-Miyaura Coupling E 3-Amino Analogs A->E Buchwald-Hartwig Amination B Boronic Acids/Esters B->D C Amines C->E

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with high efficiency and selectivity.[3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is widely used in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.[4][5]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol with various arylboronic acids. The presence of the trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position of the quinoline ring can influence the reactivity of the C-Br bond at the 3-position. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the quinoline ring, while the hydroxyl group, existing in tautomeric equilibrium with the quinolin-4-one form, can affect solubility and catalyst coordination.[6] Understanding these electronic and structural effects is crucial for optimizing the reaction conditions.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of quinoline-based compounds. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a step-by-step experimental procedure.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful reaction optimization.

PropertyValueSource
Molecular Formula C₁₀H₅BrF₃NO[7]
Molecular Weight 292.05 g/mol [7]
Appearance Likely a solidInferred
Tautomerism Exists in equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms.[6]

The tautomeric nature of the substrate is a key consideration. The quinolin-4-one form may exhibit different solubility and reactivity compared to the quinolin-4-ol form. The choice of solvent and base can influence this equilibrium.

Suzuki-Miyaura Coupling: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) complex.[4][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Base Assisted) Pd(II)_Complex->Transmetalation R'-B(OH)2 Pd(II)_Aryl_Complex Ar-Pd(II)L2-R' Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Coupled_Product Ar-R' Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for different arylboronic acids.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Arylboronic Acid≥97%Commercially AvailableStore according to supplier's recommendations.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableDry in an oven before use.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
WaterDegassedIn-houseDegas by sparging with an inert gas (e.g., Argon) for at least 30 minutes.

Reaction Setup and Procedure

Suzuki_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Reagents Add quinoline, boronic acid, and K₂CO₃ to flask Start->Add_Reagents Inert_Atmosphere Establish inert atmosphere (Argon or Nitrogen) Add_Reagents->Inert_Atmosphere Add_Solvents Add 1,4-dioxane and water Inert_Atmosphere->Add_Solvents Degas_Mixture Degas the reaction mixture Add_Solvents->Degas_Mixture Add_Catalyst Add Pd(PPh₃)₄ catalyst Degas_Mixture->Add_Catalyst Heat_Reaction Heat to 80-100 °C Add_Catalyst->Heat_Reaction Monitor_Reaction Monitor by TLC or LC-MS Heat_Reaction->Monitor_Reaction Cool_Reaction Cool to room temperature Monitor_Reaction->Cool_Reaction Reaction Complete Quench Quench with water Cool_Reaction->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry_Organic Dry organic layer (e.g., Na₂SO₄) Extract->Dry_Organic Concentrate Concentrate under reduced pressure Dry_Organic->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 3:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents at the reaction temperature.

  • Degassing: Sparge the resulting mixture with the inert gas for another 10-15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-(trifluoromethyl)quinolin-4-ol.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion and Mechanistic Insights

Choice of Catalyst

Palladium catalysts are central to the success of the Suzuki-Miyaura coupling.[1][12] For heteroaryl halides like this compound, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[13][14] Therefore, the choice of ligand is critical.

  • Palladium(0) sources with phosphine ligands , such as Pd(PPh₃)₄, are commonly used and often effective.[15] The triphenylphosphine ligands are relatively bulky and can promote the reductive elimination step.

  • For more challenging couplings , or if catalyst deactivation is observed, more electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can be employed.[11][16] These ligands can enhance the rate of oxidative addition and stabilize the catalytic species.

Role of the Base

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4]

  • Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[10][16] The choice of base can influence the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be considered.[11]

  • The presence of water as a co-solvent is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

Solvent System

The choice of solvent is important for dissolving the reactants and facilitating the reaction.

  • A mixture of an organic solvent and water is a common solvent system for Suzuki-Miyaura couplings.[10] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are often used as the organic component.[10][17]

  • The water in the solvent mixture aids in dissolving the base and promoting the transmetalation step.[10] It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.

Considerations for Substrate Reactivity

The electronic properties of the this compound substrate influence its reactivity.

  • The electron-withdrawing trifluoromethyl group at the C2 position increases the electrophilicity of the C3 carbon, which can facilitate the oxidative addition step.

  • The hydroxyl group at the C4 position , existing in tautomeric equilibrium with the quinolin-4-one, can potentially chelate to the palladium catalyst. This chelation could either stabilize the catalyst and promote the reaction or hinder it, depending on the specific reaction conditions and ligands used.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., THF/water, DMF/water).
Catalyst poisoning by the quinoline nitrogenUse a more robust ligand system (e.g., Pd(OAc)₂ with XPhos or SPhos).[14][16]
Formation of side products (e.g., homocoupling of boronic acid) Presence of oxygenImprove degassing procedures.
Catalyst decompositionUse a lower catalyst loading or a more stable pre-catalyst.
Protodeboronation (loss of the boronic acid group) Excess water or prolonged reaction timeUse anhydrous solvents and monitor the reaction closely to avoid extended heating. Consider using a boronic ester instead of the acid.[8][18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-2-(trifluoromethyl)quinolin-4-ols. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert reaction environment, high yields of the desired products can be achieved. This protocol provides a solid foundation for researchers to explore the derivatization of this important heterocyclic scaffold for applications in drug discovery and materials science. Further optimization may be necessary depending on the specific arylboronic acid used, but the principles outlined in this application note will serve as a valuable guide.

References

Application Notes and Protocols for Evaluating the Anticancer Potential of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several compounds demonstrating potent anticancer effects through diverse mechanisms of action. These mechanisms include the inhibition of protein kinases crucial for tumor growth signaling pathways (e.g., c-Met, VEGF, EGF), disruption of microtubule dynamics leading to mitotic catastrophe, and the induction of programmed cell death (apoptosis).[1][3][4]

This application note focuses on 3-Bromo-2-(trifluoromethyl)quinolin-4-ol , a halogenated quinolin-4-ol derivative. While the specific biological activities of this compound are not yet extensively documented, its structural motifs—the quinolin-4-one core, a bromine substituent at position 3, and a trifluoromethyl group at position 2—suggest a strong potential for anticancer activity. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromine atom can facilitate specific interactions with biological targets. The quinolin-4-one structure itself is found in several agents with antiproliferative properties.[5]

The synthesis of related compounds, such as 3,4,8-tribromo-2-(trifluoromethyl)quinoline from 8-bromo-2-trifluoromethyl-4-quinolone, suggests that this compound can be synthesized through established chemical methodologies, making it an accessible compound for research and development.[6]

This guide provides a comprehensive suite of protocols to systematically evaluate the anticancer properties of this compound, from initial cytotoxicity screening to elucidating its potential mechanism of action.

Part 1: Initial Cytotoxicity Screening

The first step in evaluating a novel compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This allows for the determination of the compound's potency (e.g., IC50 value) and provides a basis for selecting cell lines for more in-depth mechanistic studies. We will detail two robust and widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[7]

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[7] Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and thus the cell number.[9][10]

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[11]

  • Washing: Wash the plates four times with tap water and allow them to air dry.[11]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 510 nm.[12]

Data Presentation: Cytotoxicity
Cell LineCompoundAssayIC50 (µM)
MCF-7This compoundMTTExperimental Value
A549This compoundMTTExperimental Value
HCT116This compoundMTTExperimental Value
MCF-7This compoundSRBExperimental Value
A549This compoundSRBExperimental Value
HCT116This compoundSRBExperimental Value

Part 2: Elucidating the Mechanism of Action

Based on the known anticancer activities of quinoline derivatives, we hypothesize that this compound may induce cell death via apoptosis and/or cause cell cycle arrest. The following protocols are designed to investigate these potential mechanisms.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[14]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[13]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] This is a powerful tool to determine if a compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[17]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the cells by flow cytometry.[18]

Experimental Workflow Diagram

G cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt srb SRB Assay treat->srb ic50 Determine IC50 mtt->ic50 srb->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western Western Blotting ic50->western analysis Data Analysis apoptosis->analysis cell_cycle->analysis western->analysis

Caption: Experimental workflow for evaluating the anticancer properties.

Part 3: Investigating Molecular Targets by Western Blotting

To delve deeper into the molecular mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Hypothetical Signaling Pathway

Based on the literature for quinoline derivatives, this compound might induce apoptosis through the intrinsic pathway, potentially involving the modulation of Bcl-2 family proteins and subsequent activation of caspases. It could also affect cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound cdk CDK2/Cyclin E compound->cdk inhibition bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 downregulation bax Bax (pro-apoptotic) compound->bax upregulation arrest G1/S Arrest cdk->arrest bcl2->bax inhibition caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out

Caption: Hypothetical signaling pathway for the compound.

Experimental Protocol: Western Blotting

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer.[19]

  • Protein Quantification: Determine protein concentration using a BCA assay.[19]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of the anticancer potential of this compound. By systematically assessing its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on key regulatory proteins, researchers can gain valuable insights into the therapeutic promise of this novel quinoline derivative.

References

Application Note: Strategic Diversification of the 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of bioactivity, including anticancer, antimalarial, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed guide for the chemical derivatization of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a versatile building block for creating novel compound libraries. We present detailed protocols and mechanistic insights for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate the strategic exploration of structure-activity relationships (SAR) for drug development professionals.

Introduction: The Quinolin-4-ol Scaffold

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds.[3] Their rigid structure and opportunities for functionalization make them ideal for interacting with biological targets.[4] The 2-(trifluoromethyl)quinolin-4-ol core is of particular interest. The CF3 group at the 2-position influences the electronic properties of the ring system, while the 4-ol moiety exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one, offering unique hydrogen bonding capabilities.[5] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This guide focuses on leveraging this reactivity to build libraries of novel compounds for screening and lead optimization.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Diversification strategy for the core scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds, making it indispensable in modern synthetic chemistry.[6] It facilitates the coupling of the 3-bromoquinoline scaffold with a wide variety of aryl or vinyl boronic acids or esters. The resulting 3-arylquinoline derivatives are privileged structures found in compounds with potential anticancer and antimalarial activities.[6]

Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[7]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-ol

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-arylquinoline derivative.[6]

Comparative Data for Suzuki Coupling Conditions

The choice of catalyst, base, and solvent is critical for reaction success. The following table summarizes common conditions.

Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O9075-90[6]
Pd₂(dba)₃ (2%) / XPhos (6%)K₃PO₄ (3.0)Dioxane/H₂O120 (Microwave)80-95[9]
Pd(OAc)₂ (2%) / PCy₃ (4%)K₃PO₄ (2.0)Toluene10070-85[8]

Yields are substrate-dependent and provided for general guidance.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[10][11] This method allows for the coupling of the 3-bromoquinoline scaffold with a vast range of primary and secondary amines, providing access to novel 3-aminoquinoline derivatives.

Mechanistic Insight

Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[12]

  • Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[13] A potential side reaction is β-hydride elimination, which can be minimized by the choice of a suitable bulky phosphine ligand.[13]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of 3-(Morpholino)-2-(trifluoromethyl)quinolin-4-ol

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.8 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and toluene to a Schlenk flask. Stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add this compound and NaOtBu.

  • Reagent Addition: Add the morpholine via syringe.

  • Reaction: Heat the sealed flask to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: General experimental workflow for cross-coupling.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for the synthesis of novel heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions described herein are reliable and scalable methods for introducing C-C and C-N bonds, respectively. These protocols provide researchers with a robust toolkit to rapidly generate diverse libraries of molecules, accelerating the hit-to-lead optimization process in modern drug discovery.

References

The Strategic Utility of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold Enhanced for Modern Drug Discovery

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatile structure has been instrumental in the development of therapeutics across a wide range of disease areas, including cancer, malaria, and inflammatory disorders.[3][4] The strategic functionalization of this scaffold is a key endeavor in the pursuit of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a particularly valuable, trifunctional building block: 3-Bromo-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-47-3). This molecule is engineered for versatility, combining three key features that make it an exceptionally powerful tool for drug discovery professionals:

  • The Quinolin-4-ol Core: This structural motif is a known pharmacophore, present in a variety of biologically active compounds, including kinase inhibitors.[3][5] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a biological target's binding site. It exists in tautomeric equilibrium with its quinolin-4(1H)-one form.

  • The C3-Bromine Atom: This halogen serves as a highly versatile synthetic handle.[1] It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7] This enables extensive Structure-Activity Relationship (SAR) studies to optimize biological activity.

  • The C2-Trifluoromethyl Group: The incorporation of a -CF3 group is a well-established strategy in modern medicinal chemistry to enhance the metabolic stability and lipophilicity of a drug candidate.[8][9] Its strong electron-withdrawing nature can also modulate the pKa of nearby functionalities and influence binding affinity with target proteins.[9]

This document provides a detailed overview of the synthesis, reactivity, and application of this compound, complete with detailed protocols to empower researchers in their drug development programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the building block's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59108-47-3[10][11][12][13]
Molecular Formula C₁₀H₅BrF₃NO[14]
Molecular Weight 292.06 g/mol [15]
IUPAC Name This compound[10]
Synonyms 3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one[10]
  • ¹H NMR: Expected signals would include aromatic protons on the benzo-fused ring and a broad singlet for the N-H or O-H proton, depending on the solvent and tautomeric form.

  • ¹³C NMR: Signals would correspond to the quinoline core carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis of the Building Block

The synthesis of substituted quinolin-4-ones is often achieved through cyclization reactions of aniline derivatives. A common and effective method is the Gould-Jacobs reaction. While a specific protocol for this compound is not prominently published in peer-reviewed journals, a plausible and logical synthetic route can be adapted from established methodologies for similar structures. The key steps would involve the reaction of a suitably substituted aniline with a trifluoromethyl-containing β-ketoester equivalent, followed by thermal cyclization and subsequent bromination.

A patent for the synthesis of related 3-bromoquinoline compounds outlines a strategy starting from 1,1,3,3-tetramethoxypropane, which is brominated and then reacted with a substituted aniline to form the quinoline ring.[16] This highlights the modularity of quinoline synthesis.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry is its role as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura reaction is the most prominent of these, enabling the formation of a C-C bond at the 3-position.[6][7]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki coupling involving this building block is contingent on carefully selecting the reaction parameters. The presence of the quinolin-4-ol moiety introduces specific challenges and considerations not present with simple bromoquinolines.

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to simpler ligands like triphenylphosphine.[9] They promote the crucial oxidative addition step and stabilize the palladium center, preventing catalyst decomposition and often allowing for lower catalyst loadings.

  • Base: The base plays a dual role: it is required to activate the boronic acid for transmetalation but can also deprotonate the 4-hydroxyl group of the quinoline.[6] A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. Stronger bases like sodium hydroxide or alkoxides could potentially lead to side reactions or solubility issues.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard.[6] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

  • Protecting Group Strategy: The acidic proton of the 4-hydroxyl group can potentially interfere with the catalytic cycle. If initial attempts with unprotected material give low yields, protection of the hydroxyl group as a methyl ether, benzyl ether, or other stable ether may be necessary. The ether could then be cleaved in a subsequent step to reveal the final compound.

Workflow and Generalized Protocol for Suzuki-Miyaura Coupling

The following diagram and protocol provide a representative workflow for the coupling of an arylboronic acid with this compound. Note: This is a generalized protocol and must be optimized for each specific substrate combination.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Building Block, Boronic Acid, Catalyst, & Base in Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (e.g., Argon) (Repeat 3x) prep1->prep2 prep3 Add Degassed Solvent Mixture (e.g., Dioxane/Water) prep2->prep3 react1 Heat Mixture with Vigorous Stirring (e.g., 80-100 °C) prep3->react1 react2 Monitor Progress by TLC or LC-MS react1->react2 work1 Cool to RT, Dilute with Ethyl Acetate & Water react2->work1 work2 Separate Layers, Extract Aqueous Phase work1->work2 work3 Combine Organics, Wash with Brine, Dry (Na₂SO₄) work2->work3 work4 Concentrate Under Reduced Pressure work3->work4 work5 Purify by Flash Column Chromatography work4->work5 MedChem_Workflow start 3-Bromo-2-(trifluoromethyl) quinolin-4-ol suzuki Suzuki Coupling (Diverse Arylboronic Acids) start->suzuki library Library of 3-Aryl-2-(trifluoromethyl) quinolin-4-ol Analogs suzuki->library screening Primary Kinase Screening (e.g., VEGFR-2, EGFR) library->screening hit_id Hit Identification (Compounds with IC₅₀ < 10 µM) screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar adme In Vitro ADME/ Tox Profiling hit_id->adme lead_op Lead Optimization (Synthesis of Focused Analogs) sar->lead_op lead_op->library Iterative Cycles in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo

References

Application Note: A Cell-Based Protocol for Evaluating the Cytotoxic Effects of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for a wide range of compounds with significant biological activities, including potent anticancer properties.[1][2] The versatility of the quinoline ring allows for chemical modifications that can modulate therapeutic effects and pharmacokinetic profiles.[3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability and lipophilicity, crucial factors for a viable drug candidate.[4] Furthermore, the incorporation of halogens, such as bromine, into the quinoline structure often leads to improved biological activity and selectivity in target interactions.[5][6]

This application note provides a comprehensive, field-proven protocol for assessing the cytotoxic potential of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol using a robust and widely adopted cell-based assay. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel chemical entities for oncology research.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is a subject of ongoing investigation, its structural relatives in the quinoline class exert their anticancer effects through several established pathways. These mechanisms often involve the induction of apoptosis (programmed cell death) by modulating critical signaling pathways or inhibiting key enzymes essential for cancer cell proliferation.[1][7] Many quinoline derivatives have been shown to target topoisomerases, enzymes vital for DNA replication, or to act as kinase inhibitors, disrupting the signaling cascades that regulate cell growth and survival.[3][6]

The diagram below illustrates a generalized pathway by which a quinoline-based compound could induce cytotoxicity in a cancer cell.

Mechanism_of_Action cluster_cell Cancer Cell Compound 3-Bromo-2-(trifluoromethyl) quinolin-4-ol Target Intracellular Target (e.g., Protein Kinase, Topoisomerase) Compound->Target Enters Cell Cascade Apoptotic Signaling Cascade Activation Target->Cascade Inhibition/ Modulation Caspase Caspase Activation Cascade->Caspase Death Cell Death (Apoptosis) Caspase->Death

Caption: Hypothesized mechanism of cytotoxic action.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

I. Materials and Reagents
  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, K-562)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile 96-well flat-bottom cell culture plates

  • Known cytotoxic agent as a positive control (e.g., Doxorubicin)

II. Step-by-Step Methodology

A. Compound Preparation

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Store the stock solution at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock allows for minimal final solvent concentration in the assay, preventing solvent-induced toxicity.[7]

  • Prepare Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Critical: The final concentration of DMSO in the wells should not exceed 0.5% to avoid impacting cell viability.[3][7]

B. Cell Culture and Seeding

  • Culture Cells: Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest and Count: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.

  • Seed Plates: Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[3][7]

    • Rationale: This density ensures cells are in the exponential growth phase during the treatment period, providing a robust window to measure inhibition of proliferation.

  • Incubate for Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume normal growth.[7]

C. Compound Treatment

  • Prepare Control Wells: Designate wells for each control:

    • Vehicle Control: Medium with the same final concentration of DMSO as the treated wells.

    • Positive Control: Medium containing a known cytotoxic drug at its IC50 concentration.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background absorbance.[7]

  • Add Compound: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.

  • Incubate: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3][7] The optimal incubation time may vary depending on the cell line's doubling time.

D. MTT Assay and Data Acquisition

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Incubate for Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[3]

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]

  • Read Absorbance: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3][7]

III. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture & Harvest Cells B Seed Cells in 96-Well Plate (5k-10k cells/well) A->B D Incubate for Attachment (24 hours) B->D C Prepare Compound Serial Dilutions E Treat Cells with Compound & Controls (48-72 hours) C->E D->E F Add MTT Reagent to Wells E->F G Incubate (4 hours) F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: General workflow of the MTT cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Sample Data Presentation

The table below illustrates how to present the calculated IC50 values for the compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung AdenocarcinomaHypothetical Value
HeLaCervical CancerHypothetical Value
K-562Bone Marrow CancerHypothetical Value

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound before use. Based on data for structurally related compounds, the following precautions are advised:

  • Handling: Use only under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.[9]

  • Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] Avoid breathing dust, fumes, or vapors.[11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off with plenty of soap and water.[8]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

References

Scale-up synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol for research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Scale-up Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. The quinolin-4-one scaffold is a privileged structure found in numerous antibacterial, antiviral, and anticancer compounds.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, while the bromine atom at the C3-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions. This document provides a robust, two-step protocol for the gram-scale synthesis of this valuable intermediate, designed for reproducibility and scalability. We detail a high-temperature cyclocondensation to form the quinolin-4-one core, followed by a regioselective bromination. The causality behind critical process parameters, safety protocols for scale-up, and detailed analytical characterization are thoroughly discussed to ensure scientific integrity and successful implementation.

Synthetic Strategy & Rationale

The synthesis is designed as a two-step sequence starting from commercially available materials. This approach ensures a cost-effective and reliable supply chain, a critical consideration for scale-up operations.

Step 1: Conrad-Limpach-type Cyclocondensation: The quinolin-4-one core is constructed by reacting 2-aminobenzotrifluoride with ethyl 4,4,4-trifluoro-3-oxobutanoate. This reaction is driven to completion at high temperatures using polyphosphoric acid (PPA), which acts as both an acidic catalyst and a powerful dehydrating agent to favor the final cyclized product, 2-(trifluoromethyl)quinolin-4-ol.[3][4] This method is superior for scale-up compared to solvent-based high-temperature cyclizations in diphenyl ether due to simpler product isolation via precipitation.

Step 2: Regioselective Electrophilic Bromination: The synthesized 2-(trifluoromethyl)quinolin-4-ol is then brominated at the C3-position. The quinolin-4-one system exists in tautomeric equilibrium with the 4-hydroxyquinoline form. The electron-donating hydroxyl group strongly activates the ring towards electrophilic substitution, directing the incoming electrophile to the C3-position.[5] N-Bromosuccinimide (NBS) is chosen as the brominating agent for its solid form and safer handling properties compared to molecular bromine, a significant advantage in a scale-up context.

Overall Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_final Final Product SM1 2-Aminobenzotrifluoride Proc1 Polyphosphoric Acid (PPA) Heat (150 °C) SM1->Proc1 SM2 Ethyl 4,4,4-trifluoro-3-oxobutanoate SM2->Proc1 Int1 2-(Trifluoromethyl)quinolin-4-ol Proc1->Int1 Proc2 N-Bromosuccinimide (NBS) Acetic Acid Int1->Proc2 FP This compound Proc2->FP

Caption: High-level workflow for the two-step synthesis.

Part I: Scale-up Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This procedure details the cyclocondensation reaction to form the quinolin-4-one intermediate. The reaction is adapted from established literature methods for its high yield and robustness.[3]

Experimental Protocol
  • Reagent Charging & Setup:

    • Equip a 1 L three-neck round-bottom flask with a mechanical overhead stirrer, a thermocouple connected to a temperature controller, and a nitrogen inlet.

    • Under a gentle flow of nitrogen, charge the flask with polyphosphoric acid (PPA) (400 g).

    • Begin vigorous stirring and heat the PPA to 60-70 °C to reduce its viscosity.

  • Addition of Reactants:

    • In a separate beaker, mix 2-aminobenzotrifluoride (40.25 g, 0.25 mol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (46.0 g, 0.25 mol).

    • Add the reactant mixture dropwise to the stirring PPA over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 90 °C during the addition.

  • Reaction Execution:

    • After the addition is complete, slowly heat the reaction mixture to 150 °C.

    • Maintain the temperature at 150 °C for 3 hours. The mixture will become a thick, stirrable slurry.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the aniline starting material indicates completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • In a separate 2 L beaker equipped with a mechanical stirrer, prepare 1 L of ice-water.

    • CAUTION: Carefully and slowly pour the warm reaction mixture into the vigorously stirring ice-water. This quenching step is highly exothermic.

    • A yellow precipitate will form. Continue stirring the slurry for 1 hour as it cools to room temperature to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 300 mL) until the filtrate is near neutral pH.

    • Dry the pale-yellow solid in a vacuum oven at 60 °C to a constant weight.

Quantitative Data Summary (Step 1)
ParameterValueMolar Eq.Notes
2-Aminobenzotrifluoride40.25 g1.0Limiting Reagent
Ethyl 4,4,4-trifluoro-3-oxobutanoate46.0 g1.0
Polyphosphoric Acid400 g-Catalyst and Solvent
Reaction Temperature150 °C-Critical for cyclization
Reaction Time3 hours-Monitor by TLC
Typical Yield ~48-53 g ~90-99%

Part II: Synthesis of this compound

This procedure describes the regioselective bromination of the intermediate at the C3 position.

Experimental Protocol
  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-(trifluoromethyl)quinolin-4-ol (42.6 g, 0.20 mol) from Step 1.

    • Add glacial acetic acid (500 mL) and stir to form a suspension.

  • Addition of Brominating Agent:

    • Add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol, 1.05 eq.) to the suspension in one portion at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C. The suspension should dissolve to form a clear solution, which then gradually forms a new precipitate.

    • Stir at 80 °C for 2 hours.

    • Monitor the reaction for the consumption of the starting material by TLC (1:1 Ethyl Acetate/Hexanes).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 L of cold water with stirring.

    • Isolate the resulting white precipitate by vacuum filtration.

    • Wash the filter cake with deionized water (2 x 200 mL) to remove residual acetic acid and succinimide.

    • Recrystallize the crude product from ethanol or isopropanol to obtain the pure final product.

    • Dry the white crystalline solid in a vacuum oven at 50 °C.

Quantitative Data Summary (Step 2)
ParameterValueMolar Eq.Notes
2-(Trifluoromethyl)quinolin-4-ol42.6 g1.0Starting Material
N-Bromosuccinimide (NBS)37.4 g1.05Slight excess ensures full conversion
Glacial Acetic Acid500 mL-Solvent
Reaction Temperature80 °C-
Reaction Time2 hours-Monitor by TLC
Typical Yield ~52-55 g ~89-94% After recrystallization

Safety, Handling, and Waste Disposal

All operations should be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts exothermically with water. Avoid contact with skin and eyes. Handle at elevated temperatures (60-80 °C) to reduce viscosity and improve flow.

  • 2-Aminobenzotrifluoride: Toxic and an irritant. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin and eye irritation. Handle in a well-ventilated area and avoid creating dust.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe burns. Ensure adequate ventilation.

  • Waste Disposal: Aqueous acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. Organic waste containing halogenated compounds must be collected in a designated halogenated waste container. Comply with all local, state, and federal regulations for chemical waste disposal.

References

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The late-stage functionalization (LSF) of complex molecules is a paramount strategy in contemporary drug discovery, enabling the rapid diversification of lead compounds and the fine-tuning of their pharmacological profiles. This guide provides an in-depth technical overview of the application of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol , a versatile building block for the late-stage introduction of the medicinally significant quinolinol scaffold. We will explore its utility in C-H functionalization and cross-coupling reactions, offering detailed protocols and mechanistic insights to empower researchers in medicinal chemistry and chemical biology. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo-substituent serves as a versatile handle for a variety of coupling reactions.[1][2][3][4] The quinolin-4-ol core itself is a privileged structure known for a wide range of biological activities.[5]

Introduction: The Strategic Advantage of this compound in LSF

Late-stage functionalization (LSF) aims to introduce chemical modifications at the final steps of a synthetic sequence, directly on a complex molecular scaffold.[6] This approach circumvents the need for lengthy de novo synthesis for each new analog, accelerating the structure-activity relationship (SAR) studies that are crucial for drug development. The choice of the functionalization reagent is critical for the success of LSF, requiring a balance of reactivity and selectivity.

This compound emerges as a reagent of significant interest due to its unique combination of structural features:

  • A Privileged Core: The quinolin-4-ol (or its tautomer, 4-quinolone) moiety is a well-established pharmacophore present in numerous approved drugs with a wide spectrum of therapeutic applications.[2][5]

  • The Trifluoromethyl Effect: The CF3 group is a bioisostere for various groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][4]

  • A Versatile Bromine Handle: The bromine atom at the 3-position is a versatile functional group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.[7][8][9][10]

  • Potential for C-H Functionalization: The electron-deficient nature of the quinoline ring, further accentuated by the trifluoromethyl group, makes it a potential substrate for various C-H activation strategies.[11][12][13]

This guide will provide detailed protocols for two primary modes of application for this reagent: Palladium-Catalyzed Cross-Coupling Reactions and Photoredox-Mediated C-H Functionalization .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound provides a reliable site for the introduction of diverse molecular fragments via well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water (4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11070-90
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O80-10075-95

Note: Yields are indicative and will vary depending on the specific boronic acid used.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the coupling.[9] Pd(dppf)Cl₂ is often more effective for challenging substrates due to the bulky and electron-rich dppf ligand which promotes oxidative addition and reductive elimination. The use of a mixed aqueous-organic solvent system is standard for Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Photoredox_LSF_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Substrate, Reagent, Photocatalyst Solvent Add Degassed Solvent Reactants->Solvent Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Solvent->Irradiation Quenching Quench Reaction (if necessary) Irradiation->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

References

Application Notes and Protocols: The Strategic Incorporation of Trifluoromethylated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Bioisostere

The trifluoromethyl (-CF3) group has emerged as a cornerstone of modern medicinal chemistry, transitioning from a niche curiosity to a strategically vital component in the design of novel therapeutics. Its integration into drug candidates is a deliberate strategy to modulate a suite of pharmacokinetic and pharmacodynamic properties, often leading to compounds with superior efficacy, metabolic stability, and bioavailability. This guide provides an in-depth exploration of the rationale, applications, and practical protocols for leveraging trifluoromethylated building blocks in drug discovery programs. We will move beyond a superficial overview to dissect the causal mechanisms behind the "magic methyl" effect's fluorinated cousin and provide actionable, field-tested protocols for its implementation.

The unique physicochemical properties of the -CF3 group are central to its utility. With a van der Waals radius intermediate between a methyl and an isopropyl group, it can act as a sterically demanding substituent. However, its defining feature is its profound electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. This property significantly lowers the pKa of adjacent functional groups and alters the electron density of aromatic rings, impacting binding interactions and metabolic pathways.

Part 1: Strategic Rationale for -CF3 Incorporation

The decision to introduce a trifluoromethyl group is driven by several key objectives in drug design, each grounded in its distinct electronic and steric profile.

Enhancement of Metabolic Stability

One of the most compelling reasons for using -CF3 groups is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes. A common strategy involves replacing a metabolically labile methyl or methoxy group with a -CF3 group. For example, if a terminal methyl group is susceptible to hydroxylation by CYP enzymes, its replacement with a trifluoromethyl group effectively prevents this metabolic pathway, thereby increasing the compound's half-life and oral bioavailability.

Causality Explained: The high energy required to break the C-F bond, coupled with the steric shielding provided by the three fluorine atoms, renders the α-carbon inaccessible to the oxidative machinery of CYP enzymes. This "metabolic shield" is a primary driver for the inclusion of -CF3 groups in drug candidates.

Modulation of Lipophilicity and Bioavailability

The impact of trifluoromethylation on lipophilicity is nuanced. While fluorine is highly electronegative, the overall contribution of a -CF3 group to a molecule's lipophilicity (measured as logP) is significant. The Hansch-Leo parameter (π) for a -CF3 group is approximately +0.88, indicating a substantial increase in lipophilicity, comparable to an ethyl or isopropyl group. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target toxicity, necessitating a careful balance.

Tuning Acidity/Basicity (pKa) and Binding Interactions

The powerful inductive effect of the -CF3 group can dramatically influence the pKa of nearby acidic or basic centers. For instance, placing a -CF3 group on a phenyl ring adjacent to a carboxylic acid or an aniline will increase its acidity (lower its pKa). This modulation can be critical for optimizing a drug's ionization state at physiological pH (pH 7.4), which in turn affects its solubility, permeability, and ability to interact with its biological target. A classic example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the -CF3 group is crucial for its specific binding to the COX-2 enzyme.

Workflow for pKa Modulation:

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. This molecule is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can lead to significantly reduced yields. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during its two-stage synthesis: the initial cyclocondensation to form the quinolin-4-ol core, followed by regioselective bromination.

The typical synthetic route involves a Conrad-Limpach type reaction between an aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA), followed by bromination. Each step has critical parameters that must be carefully controlled to ensure success.

Overall Synthesis Workflow

The synthesis is generally performed in two distinct stages. Understanding the flow is the first step in troubleshooting.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Bromination A Aniline + Ethyl 4,4,4-trifluoroacetoacetate B Intermediate: (E)-ethyl 3-anilino-4,4,4-trifluorobut-2-enoate A->B Condensation (e.g., p-TsOH, Toluene, Dean-Stark) C 2-(Trifluoromethyl)quinolin-4-ol B->C Thermal Cyclization (High-Boiling Solvent, ~250 °C) OR Acid-Catalyzed Cyclization (e.g., PPA, 120-150 °C) D 2-(Trifluoromethyl)quinolin-4-ol E This compound D->E Electrophilic Bromination (e.g., NBS or Br₂, Acetic Acid)

Caption: Overall two-stage synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 30%. What is the most common bottleneck?

A1: The most frequent cause of low overall yield is the thermal cyclization step (Stage 1).[1][2] This intramolecular condensation requires high activation energy to overcome the aromaticity of the aniline ring during ring closure.[3] Failure to reach and maintain the requisite temperature (typically >240 °C) or using an inappropriate solvent system results in incomplete conversion of the enamine intermediate.[4][5] The second most common issue is purification, where significant product loss can occur.[6]

Q2: How can I effectively monitor the progress of the high-temperature cyclization reaction?

A2: Monitoring reactions at ~250 °C can be challenging. Standard TLC analysis is often performed by withdrawing a small aliquot, allowing it to cool, and dissolving it in a suitable solvent like dichloromethane or ethyl acetate. The disappearance of the intermediate enamine spot and the appearance of the quinolin-4-ol product (which is often more polar and may show strong fluorescence under UV light) indicates reaction progression. LC-MS is an even more definitive method for tracking the conversion.[7]

Q3: My final product is a persistent brown oil that won't crystallize. How can I purify it?

A3: This is a common issue, especially if residual high-boiling solvent or side products are present.[6] First, ensure all high-boiling solvent (e.g., mineral oil, Dowtherm) is removed. This can be done by triturating the crude mixture with a non-polar solvent like hexanes or pentane to precipitate the more polar product. If it remains oily, column chromatography is the next step. If chromatography also yields an oil, consider converting the quinolin-4-ol to a salt. Since quinoline derivatives are basic, they can often be precipitated as crystalline hydrochloride or picrate salts, which can be filtered, purified, and then neutralized back to the free base.[6]

Q4: I'm seeing multiple spots on the TLC after bromination. What's happening?

A4: Multiple spots suggest either incomplete reaction, over-bromination, or poor regioselectivity. The quinolin-4-ol ring system has several positions susceptible to electrophilic attack. While the 3-position is electronically favored, harsh conditions (excess bromine, high temperature) can lead to bromination on the benzene ring or the formation of di-bromo products.[8] Controlling the stoichiometry of the brominating agent is critical.

In-Depth Troubleshooting Guides

Part A: Low Yield in Stage 1 - Cyclocondensation

The formation of the 2-(trifluoromethyl)quinolin-4-ol core is the foundation of the synthesis. Low yields here will invariably lead to poor overall results.

Causality: The cyclization of the intermediate enamine requires significant thermal energy. The choice of solvent is not merely to dissolve the reactants but to function as a heat-transfer medium. Using a solvent with a boiling point lower than the required reaction temperature will prevent the reaction from reaching completion.

Solutions & Scientific Rationale:

  • Verify Reaction Temperature: The target temperature for thermal cyclizations is often around 250 °C.[4][5] Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle setting.

  • Solvent Selection: A high-boiling, inert solvent is crucial.[1][3] Mineral oil and Dowtherm A are common choices. Research has shown a direct correlation between the solvent's boiling point and the reaction yield.[3] Alternatively, using Polyphosphoric Acid (PPA) as both the solvent and catalyst allows for lower temperatures (120-150 °C) and often gives high yields.[9][10]

Data Summary: Impact of Solvent on Conrad-Limpach Cyclization Yield

Solvent Boiling Point (°C) Typical Yield (%) Reference
Neat (No Solvent) N/A < 30% [4]
Diphenyl ether 259 ~70-85% [1]
Mineral Oil >300 >90% [4][1]
1,2,4-Trichlorobenzene 214 ~60-75% [3]

| Polyphosphoric Acid (PPA) | N/A (used at 120-150°C) | >90% |[9][10] |

Causality: In the Conrad-Limpach synthesis, the aniline can theoretically attack either the keto group or the ester group of the β-ketoester. The desired 4-hydroxyquinoline product results from the initial attack on the keto group. An attack on the ester group, followed by cyclization, leads to the isomeric 2-hydroxyquinoline, a pathway known as the Knorr quinoline synthesis. The thermal cyclization at high temperatures (~250 °C) strongly favors the Conrad-Limpach product (thermodynamic control), while lower temperatures can increase the proportion of the Knorr product.[1]

Solution & Scientific Rationale:

  • Maintain High Temperature: Ensure the cyclization temperature is sufficiently high (~250 °C) to favor the thermodynamically stable 4-hydroxyquinoline product. If the reaction is run at lower temperatures, you risk forming a mixture of isomers that can be difficult to separate.

G cluster_paths Competing Reaction Pathways start Aniline + Ethyl 4,4,4-trifluoroacetoacetate A Path A: Attack at Keto Group (Kinetic Control) start->A X Path B: Attack at Ester Group start->X B Enamine Intermediate A->B C Desired Product: 2-(CF₃)-Quinolin-4-ol B->C High Temp (~250°C) Conrad-Limpach Cyclization Y Acetoanilide Intermediate X->Y Z Side Product: 4-(CF₃)-Quinolin-2-ol (Knorr) Y->Z Acid-Catalyzed Cyclization

Caption: Competing Conrad-Limpach and Knorr synthesis pathways.

G start Low Yield in Stage 1? check_temp Is reaction temp ≥ 240°C (or 120°C for PPA)? start->check_temp check_solvent Is a high-boiling solvent (e.g., Mineral Oil) being used? check_temp->check_solvent Yes sol_temp Action: Increase temperature. Use thermocouple for accuracy. check_temp->sol_temp No check_reagents Are reagents pure and dry? check_solvent->check_reagents Yes sol_solvent Action: Switch to Mineral Oil, Dowtherm A, or use PPA method. check_solvent->sol_solvent No check_workup Is product precipitating during work-up? check_reagents->check_workup Yes sol_reagents Action: Purify starting materials. Use freshly distilled aniline. check_reagents->sol_reagents No sol_workup Action: Add hexanes/pentane to precipitate product from oil. Consider extraction. check_workup->sol_workup No success Yield Improved check_workup->success Yes sol_temp->check_temp sol_solvent->check_solvent sol_reagents->check_reagents sol_workup->check_workup

Caption: Troubleshooting workflow for low yield in cyclocondensation.

Part B: Low Yield in Stage 2 - C-3 Bromination

Causality: The quinolin-4-ol system has two rings with different electronic properties. The pyridinone ring is generally electron-deficient, but the enol-like hydroxyl group at C-4 is strongly activating via resonance, directing electrophiles to the C-3 position. The CF₃ group at C-2 is strongly deactivating. The benzene ring's reactivity depends on any substituents inherited from the starting aniline. Bromination is kinetically favored at the C-3 position, but under forcing conditions, other positions can react.[8]

Solutions & Scientific Rationale:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂) for this type of substrate.[8] It generates a low concentration of Br₂ in situ, reducing the likelihood of over-bromination.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the agent portion-wise or as a solution dropwise can help maintain control and prevent localized high concentrations.

  • Solvent and Temperature: Glacial acetic acid is a common solvent that facilitates the reaction.[8] Running the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is usually sufficient. Avoid high temperatures which can decrease selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol (Thermal Method)

This protocol is adapted from established high-temperature cyclization procedures.[1][5]

  • Step 1: Enamine Formation. In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine aniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (approx. 2 mL per mmol of aniline).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is evolved (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Cyclization. Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A, approx. 3 mL per mmol).

  • With vigorous stirring under an inert atmosphere (Nitrogen or Argon), heat the mixture to 250 °C.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up. Cool the reaction mixture to below 100 °C. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexanes, and dry to obtain the crude 2-(trifluoromethyl)quinolin-4-ol. The product can be further purified by recrystallization (e.g., from ethanol or isopropanol).

Protocol 2: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol (PPA Method)

This protocol is adapted from procedures using polyphosphoric acid.[9][10]

  • To a round-bottom flask, add polyphosphoric acid (PPA) (approx. 10 g per 10 mmol of aniline).

  • Heat the PPA to ~80 °C with mechanical stirring.

  • Premix 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Add the mixture of reactants dropwise to the hot PPA over 15-20 minutes.

  • Increase the temperature to 140-150 °C and stir for 2-3 hours. Monitor completion by TLC.

  • Work-up. Allow the reaction to cool to ~100 °C and then very carefully and slowly pour the mixture into a beaker of vigorously stirred ice water. This will quench the PPA and precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the yellow precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid to obtain the crude product, which is often of high purity.

Protocol 3: Synthesis of this compound

This protocol is based on selective bromination of quinolin-4-ones.[8]

  • Dissolve 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per mmol).

  • To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up. Pour the reaction mixture into a large volume of cold water.

  • The bromo-product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid and succinimide.

  • Dry the solid. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and innovators in synthetic chemistry. This guide is designed to be your dedicated resource for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction, specifically tailored to the functionalization of 3-bromoquinolines. The 3-arylquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent inhibitors of key oncology targets.[1] Mastering its synthesis is therefore a critical skill.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of 3-bromoquinolines in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of 3-bromoquinoline. Where do I start?

Low conversion is a common hurdle. A systematic approach is the most efficient way to diagnose the problem.[2]

Initial Checks:

  • Reagent Integrity:

    • Catalyst Activity: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be reduced in situ. This process can be inefficient.[2] Furthermore, some common Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[2][3]

      • Solution: Test your catalyst on a reliable, well-established reaction (e.g., bromobenzene with phenylboronic acid). If that fails, your catalyst is likely inactive. Always use fresh, properly stored catalysts and ligands.

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3][4]

      • Solution: Use fresh, high-purity boronic acid or a more stable derivative like a pinacol or MIDA ester.[3][4]

  • Reaction Atmosphere:

    • Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[3][4]

      • Solution: Ensure your reaction vessel, solvents, and reagents are rigorously degassed. This is typically achieved by several cycles of evacuating the flask and backfilling with an inert gas (Argon or Nitrogen).[1][4]

Q2: I'm observing significant formation of a dehalogenated product (quinoline) instead of my desired coupled product. What's causing this?

This side reaction, known as dehalogenation or hydrodehalogenation, occurs when the aryl halide is reduced.

Causality: After the oxidative addition of 3-bromoquinoline to the Pd(0) center, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture instead of the boronic acid.[3] Common hydride sources include amine bases, alcohols (solvents), or even trace water. Reductive elimination of the aryl group and the hydride then yields the dehalogenated quinoline.[3]

Solutions:

  • Choice of Base: Avoid amine bases if dehalogenation is a persistent issue. Switch to carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[5]

  • Solvent System: If using an alcohol-based solvent, consider switching to an aprotic solvent like 1,4-dioxane, toluene, or THF.[3]

  • Water Content: While many Suzuki protocols use aqueous bases, excess water can be a proton source. If using anhydrous conditions, ensure your solvents and reagents are truly dry.[4]

Q3: My main byproduct is a biaryl compound derived from the homocoupling of my boronic acid. How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl.

Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.[3]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[2][4] Ensure your solvent and reaction headspace are free of oxygen.

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue compared to using a Pd(II) precatalyst that requires in-situ reduction.[2][3]

  • Controlled Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the homocoupling side reaction.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki-Miyaura coupling?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoquinoline to form a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide.[6][7] This step requires activation by a base.[5][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the 3-arylquinoline product and regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)Ln OxAd Ar-Pd(II)L2-X Pd0->OxAd Oxidative Addition (3-Bromoquinoline) Trans Ar-Pd(II)L2-Ar' OxAd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' (3-Arylquinoline) Trans->Product caption Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

How do I choose the right catalyst and ligand system?

The choice of catalyst and ligand is crucial, especially for heteroaromatic substrates like 3-bromoquinoline.[9]

  • For General Reactivity: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust, commonly used catalysts that are effective for a range of arylboronic acids.[1][9] Pd(dppf)Cl₂ is often favored for its stability and efficiency.

  • For Challenging Couplings: For less reactive coupling partners or to improve reaction rates, more specialized ligands are required.

    • Electron-rich and Bulky Ligands: Ligands like XPhos, SPhos, or trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) promote the oxidative addition step, which can be beneficial.[3][8] Bulky ligands also accelerate the final reductive elimination step.[3]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high activity and stability.[8][10]

What is the role of the base and how do I select one?

The base plays multiple critical roles in the catalytic cycle.[5] Its primary function is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5][8]

Common Base Choices & Considerations:

BaseStrengthCommon Use CaseConsiderations
K₂CO₃ / Na₂CO₃ ModerateStandard, versatile choice, often used in aqueous mixtures (e.g., Dioxane/H₂O).[1][5]Can be less effective for challenging couplings.
Cs₂CO₃ StrongOften improves yields for difficult substrates where other bases fail.[1]More expensive; can promote side reactions if not optimized.
K₃PO₄ StrongA very effective base, particularly in anhydrous conditions with bulky ligands.[4]Can be very powerful; may require temperature optimization.
KF MildUseful for substrates with base-labile functional groups (e.g., esters).[8]Can lead to slower reaction rates.[11]
Organic Bases (e.g., DBU) ModerateUsed in specific protocols, particularly in anhydrous conditions.[12]Can be a source of hydride for dehalogenation.
Should I use a boronic acid or a boronic ester?

Both can be effective, and the choice depends on the stability of the reagent and the reaction conditions.

  • Boronic Acids: Readily available and often highly reactive.[3] However, they can be prone to decomposition (protodeboronation and homocoupling).[3][13]

  • Boronic Esters (e.g., Pinacol, MIDA): Generally more stable to storage and purification than boronic acids.[3][4] They are often considered to hydrolyze in situ to the active boronic acid, though direct transmetalation from the ester is also possible.[3][13][14] Using a stable ester is a good strategy to avoid issues related to boronic acid decomposition.[3]

Experimental Protocols & Workflow

Workflow for Troubleshooting a Low-Yielding Reaction

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Reagent Quality Check Catalyst Activity Test Boronic Acid Purity (NMR/LCMS) Solvent/Base Anhydrous & Purity start->reagent_check setup_check Step 2: Reaction Setup Review Inert Atmosphere (Degassing Technique) Temperature Control Stirring Efficiency reagent_check->setup_check analysis Step 3: Side Product Analysis (LCMS/NMR) Dehalogenation? Homocoupling? Protodeboronation? setup_check->analysis optimization Step 4: Systematic Optimization Screen Different Ligands (e.g., Buchwald type) Screen Different Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Toluene, THF) analysis->optimization success Improved Yield optimization->success

Caption: Systematic workflow for troubleshooting Suzuki coupling reactions.

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol is a robust starting point adapted from literature procedures.[1]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)[1]

  • Degassed 1,4-Dioxane and Water (4:1 v/v)[1]

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[15][16]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%) [This combination can help suppress debromination][16]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[16]

  • Degassed Ethanol and Water (4:1 v/v)

Procedure:

  • In a microwave reaction vial, combine 3-bromoquinoline, the arylboronic acid, the catalyst system, and K₂CO₃.

  • Add the degassed solvent mixture.

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 135 °C for 40 minutes with stirring.[16]

  • After the reaction, cool the vial to room temperature before carefully opening.

  • Workup and purify the product as described in Protocol 1.

References

Technical Support Center: Navigating the Solubility Labyrinth of Quinolinol Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the critical challenge of quinolinol compound solubility in biological assays. The unique chemical scaffold of quinolinols, while offering immense therapeutic potential, frequently presents significant hurdles in achieving the aqueous solubility necessary for accurate and reproducible experimental outcomes.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to empower you to confidently navigate these challenges.

Understanding the Core Problem: Why Do Quinolinol Compounds Often Exhibit Poor Solubility?

Quinolinol derivatives, characterized by their rigid, planar aromatic structures, often exhibit high lipophilicity and strong intermolecular interactions within their crystal lattice.[1] This inherent hydrophobicity makes them poorly soluble in the aqueous buffers that are the foundation of most biological assays.[3] Consequently, these compounds can precipitate out of solution, leading to a cascade of experimental artifacts, including underestimated biological activity, inconsistent results, and flawed structure-activity relationships (SAR).[4][5][6]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitate in my assay plate after adding my quinolinol compound. What's the first thing I should do?

A: Visual precipitation is a clear indicator of poor solubility. The immediate goal is to determine if a simple modification to your experimental setup can resolve the issue. Before resorting to more complex formulation strategies, consider the following tiered approach:

  • Review Your Stock Solution: Ensure your compound is fully dissolved in your stock solvent (typically DMSO). Precipitate in the stock solution will invariably lead to problems in the final assay medium.[4] If you observe crystals, gentle warming or sonication may help, but always visually confirm complete dissolution before use.[4]

  • Assess Your Final DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay medium is critical.[7] Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive even to lower concentrations.[8][9] High DMSO concentrations can also interfere with assay components.[7]

  • Consider pH Adjustment: Quinolinol compounds are often weak bases.[2][10] Decreasing the pH of your assay buffer can protonate the quinoline nitrogen, forming a more soluble salt.[2][4] However, you must ensure the altered pH is compatible with your biological system (cells, enzymes, etc.).[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing artifacts?

A: There is no universal answer, as DMSO tolerance is highly dependent on the specific cell line and the duration of exposure.[4] It is crucial to perform a vehicle control experiment to determine the optimal DMSO concentration for your system.[8]

DMSO ConcentrationGeneral Observations & Recommendations
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells, with minimal effects on cell viability and function.[8][9]
0.1% - 0.5% A common working range for many robust cell lines in assays lasting up to 72 hours.[8] However, validation is still recommended.
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects.[8] May be acceptable for short-term incubations in resilient cell lines.
> 1.0% Significant cytotoxicity, membrane damage, and induction of apoptosis are common.[8][11] Generally not recommended for most cell-based assays.

Q3: My quinolinol compound has an ionizable group. How can I leverage this to improve its solubility?

A: The presence of an ionizable group, such as the basic nitrogen in the quinoline ring, presents an excellent opportunity for solubility enhancement through pH modification.[12][13] By adjusting the pH of the aqueous medium to be at least 2 pH units below the pKa of the basic center, you can ensure the compound exists predominantly in its more soluble, protonated form.

However, be mindful of the "salting out" effect, where high concentrations of buffer salts can decrease the solubility of your compound.[2] It is also possible that the salt form of your compound may have limited intrinsic solubility.[2]

Troubleshooting Guides & Detailed Protocols

Issue 1: Compound Precipitation in Aqueous Buffer During Serial Dilution

This is a common scenario where the compound is soluble in a high concentration of an organic co-solvent but crashes out as the aqueous component increases.

A Precipitation Observed During Serial Dilution B Characterize Solubility Profile A->B C Tier 1: Simple Formulation Adjustments B->C D Tier 2: Advanced Formulation Strategies C->D If Tier 1 fails E pH Adjustment (if ionizable) C->E Select based on compound properties F Co-solvent Optimization C->F Select based on compound properties G Cyclodextrin Complexation D->G Select based on required concentration & assay compatibility H Nanoparticle Formulation D->H Select based on required concentration & assay compatibility I Successful Solubilization E->I If successful F->I If successful G->I If successful H->I If successful

Caption: A tiered workflow for addressing compound precipitation.

This "gold standard" method determines the thermodynamic equilibrium solubility of your compound.[3]

  • Prepare a Stock Solution: Create a high-concentration stock solution of your quinolinol compound (e.g., 10 mM) in 100% DMSO.[4]

  • Spike into Buffer: Add a small volume of the DMSO stock to your aqueous assay buffer (e.g., PBS, pH 7.4) to a final nominal concentration that is expected to be above the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 1%).[4]

  • Equilibrate: Tightly seal the container and agitate (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[1]

Issue 2: Inconsistent Biological Activity and Poor SAR

This often stems from the actual concentration of the compound in the assay being unknown due to precipitation. Advanced formulation strategies can provide a more stable and consistent concentration of the compound.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[2]

  • Prepare a Phase Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

    • Add an excess amount of your quinolinol compound to each solution.

    • Equilibrate and separate the undissolved solid as described in the shake-flask method.

    • Quantify the concentration of the dissolved compound in the supernatant for each HP-β-CD concentration.

    • Plot the concentration of the dissolved quinolinol compound against the concentration of HP-β-CD. A linear relationship (A_L-type diagram) indicates the formation of a soluble 1:1 complex.[1]

  • Prepare Dosing Solutions: Based on the phase solubility diagram, prepare a stock solution of your compound in an appropriate concentration of HP-β-CD in your assay buffer. This stock can then be serially diluted in the same HP-β-CD-containing buffer to maintain solubility.

For particularly challenging compounds, formulating them into nanoparticles can significantly enhance their solubility and bioavailability.[18][19] This involves encapsulating the drug within a polymeric matrix or creating a nanosuspension.[18][19] While highly effective, these methods require specialized equipment and expertise.

FormulationParticle Size (nm)Encapsulation EfficiencyKey AdvantageReference
SQ-PLGA-PEG NPs 20-30>80%Significant in vivo efficacy improvement.[18][19]
PQ-PLA-PEG NPs 95-316~85-91%Enhanced activity against intracellular targets.[18][19]
Liposomal Quinoline ~16053%Markedly improved in vitro activity and reduced toxicity.[18][19]
Issue 3: Potential for Compound Chelation with Metal Ions

Many quinolinol derivatives, particularly 8-hydroxyquinolines, are potent metal chelators.[20][21][22] This property can be a therapeutic mechanism of action but can also lead to artifacts in biological assays by depleting essential metal ions from the media or from proteins.

A Suspected Chelation Activity B Review Quinolinol Structure (e.g., presence of 8-hydroxy group) A->B C Control Experiment: Supplement with Metal Ions B->C Design appropriate controls D Control Experiment: Use a Non-Chelating Analog B->D Design appropriate controls E Observe Rescue of Biological Effect C->E F Observe Lack of Biological Effect D->F G Chelation is Likely a Factor E->G H Chelation is Unlikely a Factor F->H

Caption: A workflow to assess the impact of metal chelation.

Experimental Consideration: If you suspect chelation is influencing your results, consider performing a control experiment where the assay medium is supplemented with a slight excess of relevant divalent cations (e.g., Zn²⁺, Cu²⁺). If the biological effect of your compound is abrogated, it strongly suggests that metal chelation is a key part of its mechanism of action.

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges posed by quinolinol compounds, leading to more reliable and insightful biological data.

References

Stability issues of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the dedicated support center for 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. My goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured to resolve specific experimental observations. Each answer provides a mechanistic explanation and a validated protocol to rectify the issue.

Question 1: I'm observing a rapid loss of my compound in aqueous buffers, especially during overnight experiments. What's causing this degradation?

Answer: This is a frequent observation and typically points to two primary factors: pH-dependent hydrolysis and potential oxidation.

  • Causality & Expertise: The this compound molecule exists in a tautomeric equilibrium between the phenol (-ol) form and the ketone (-one) form. The position of this equilibrium, and the overall stability, is highly sensitive to pH. The quinoline ring system's photodegradation is known to be faster at acidic pH (e.g., pH 4.5) compared to neutral pH.[1] Furthermore, while the trifluoromethyl (CF3) group is generally robust, its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring. Under prolonged exposure in certain aqueous conditions, slow hydrolysis of the CF3 group to a carboxylic acid, or cleavage of the C-Br bond, can occur, although this typically requires more forcing conditions.[2][3] The note that some related quinolinols are "air sensitive" also suggests that dissolved oxygen in buffers could contribute to oxidative degradation.[4]

  • Troubleshooting Protocol: pH Stress Test

    • Preparation: Prepare a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

    • Incubation: Prepare fresh 10 µM working solutions of your compound in each buffer from a concentrated, anhydrous DMSO stock.

    • Time Points: Aliquot samples at T=0, 2, 4, 8, and 24 hours. Immediately quench any potential reaction by mixing with an equal volume of cold acetonitrile and store at -20°C.

    • Analysis: Analyze all time points by LC-MS to quantify the remaining parent compound and identify any major degradation products.

    • Action: Based on the results, select the pH range where the compound shows the highest stability for your experiments. For many quinoline derivatives, this is often in the slightly acidic to neutral range (pH 6.0-7.5).

Question 2: My results are inconsistent, and I suspect the compound is degrading upon exposure to lab lighting. Is this compound photosensitive?

Answer: Yes, high photosensitivity is a known characteristic of the quinoline scaffold.

  • Causality & Expertise: Quinoline and its derivatives can absorb UV and visible light, leading to an excited state that is susceptible to degradation.[5] Studies have demonstrated that quinoline readily degrades in sunlight, a process accelerated by hydroxyl radical producers.[1] The degradation can involve complex pathways, including attacks on both the pyridine and benzene rings of the quinoline core, potentially leading to ring-opening or the formation of hydroxylated byproducts.[6] This is a critical, and often overlooked, variable in assays involving plate readers or prolonged benchtop manipulation.

  • Troubleshooting Protocol: Photostability Assessment

    • Preparation: Prepare two sets of your experimental solution (e.g., 10 µM in your chosen buffer).

    • Exposure Conditions:

      • Set A (Light-Exposed): Place the solution in a standard transparent container (e.g., clear vial or microplate) on the lab bench under ambient lighting for 4 hours.

      • Set B (Protected): Wrap an identical container in aluminum foil or use an amber vial and keep it in a dark drawer for the same duration.

    • Analysis: Analyze samples from both sets by HPLC or LC-MS.

    • Action: A significant decrease in the parent compound peak area in Set A compared to Set B confirms photosensitivity. All future experiments should be conducted in amber glass or opaque plasticware, and exposure to ambient light should be minimized.

Question 3: My frozen DMSO stock solution seems to be losing potency over time. What are the best practices for long-term storage?

Answer: While DMSO is an excellent solubilizing agent, improper storage can compromise the integrity of your stock solution. The key issues are water absorption and repeated freeze-thaw cycles.

  • Causality & Expertise: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your stock can facilitate slow hydrolysis of the compound over long periods, even at low temperatures. Furthermore, each freeze-thaw cycle can introduce ambient moisture and oxygen, accelerating degradation. The "air sensitive" nature of related compounds underscores the need to minimize atmospheric exposure.[4]

  • Validated Storage Protocol:

    • Solvent Quality: Always use high-purity, anhydrous DMSO (<0.02% water).

    • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials (amber vials are recommended to pre-emptively address photosensitivity).

    • Inert Atmosphere: For maximum stability, briefly flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing.

    • Storage: Store the aliquots at -80°C. For use, remove a single aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments. Discard any unused portion of the thawed aliquot; do not refreeze it.

Frequently Asked Questions (FAQs)
  • Q: What is the fundamental stability profile of this compound?

    • A: The molecule's stability is primarily influenced by three factors: pH , light , and atmosphere . It is most vulnerable to degradation in highly acidic or basic aqueous solutions and under direct UV or prolonged ambient light.[1] There is also evidence to suggest sensitivity to atmospheric oxygen, necessitating precautions during storage.[4] The trifluoromethyl and bromo substituents are generally stable under typical biological assay conditions but can become reactive under harsher chemical or photochemical stress.

  • Q: What are the recommended solvents for preparing stock solutions?

    • A: Anhydrous DMSO is the most common and effective solvent. Anhydrous DMF is a suitable alternative. For applications where DMSO is not tolerated, anhydrous ethanol can be used, but be aware that protic solvents may be more likely to participate in degradation reactions over long-term storage. Always prioritize anhydrous grade solvents.

  • Q: How should I prepare working solutions for my cell-based or biochemical assays?

    • A: Always prepare working solutions fresh for each experiment. Dilute your single-use stock aliquot directly into the final assay buffer immediately before use. Minimize the time the compound spends in the aqueous buffer prior to starting the experiment.

Data Summary & Visualizations
Table 1: Qualitative Stability Profile of this compound
ConditionSolvent/MediumStabilityRecommendation / Rationale
pH Aqueous Buffer (pH < 5)LowPotential for acid-catalyzed degradation.[1] Avoid if possible.
Aqueous Buffer (pH 6-8)Moderate to HighGenerally the most stable range. Validate with a stress test.
Aqueous Buffer (pH > 8.5)Low to ModeratePotential for base-catalyzed degradation. Avoid if possible.
Light Ambient Lab LightLowProne to photodegradation.[5] Use amber vials and minimize exposure.
Direct Sunlight / UVVery LowRapid degradation expected.[1] Absolutely avoid.
DarkHighEssential for stability.
Temperature -80°C (Anhydrous Stock)HighIdeal for long-term storage of single-use aliquots.
4°C (Aqueous Solution)LowNot recommended for storage beyond a few hours. Prepare fresh.
Room Temp (Aqueous)Very LowUnstable; significant degradation can occur in hours.
Atmosphere Air (Aqueous Solution)ModeratePotential for oxidative degradation.[4] Degas buffers for sensitive assays.
Inert Gas (Stock)HighFlushing with Argon/Nitrogen minimizes oxidative risk during storage.

Diagrams

G start Stability Issue Observed? q1 Is the issue in an Aqueous Solution? start->q1 q2 Is the solution exposed to light? q1->q2 Yes q3 Is the issue with a frozen DMSO stock? q1->q3 No res1 Potential pH-dependent hydrolysis or oxidation. ACTION: - Perform pH stress test. - Use optimal pH buffer. - Prepare solutions fresh. q2->res1 No res2 Likely Photodegradation. ACTION: - Use amber vials. - Work under subdued light. - Wrap plates in foil. q2->res2 Yes res3 Improper Storage. ACTION: - Use anhydrous DMSO. - Aliquot into single-use vials. - Store at -80°C. - Avoid freeze-thaw cycles. q3->res3 Yes end Consult further with Technical Support q3->end No ans1_yes Yes ans1_no No ans2_yes Yes ans2_no No

Caption: Troubleshooting flowchart for stability issues.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products Parent Parent Compound Photo Photolysis Products (e.g., De-brominated species, ring-opened fragments) Parent->Photo Hydrolysis Hydrolysis Products (e.g., Carboxylic acid from -CF₃) Parent->Hydrolysis Oxidation Oxidized Species (e.g., Hydroxylated quinoline) Parent->Oxidation Light Light (UV/Vis) Light->Photo pH Non-optimal pH (Acidic/Basic) pH->Hydrolysis Atmosphere O₂ / H₂O Atmosphere->Oxidation

Caption: Potential degradation pathways.

References

Technical Support Center: Column Chromatography Methods for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your purification workflows.

Introduction: The Challenges of Purifying Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their purification by column chromatography is often fraught with challenges. The basicity of the quinoline nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a commonly used stationary phase. This can result in a host of issues including peak tailing, poor separation, and even decomposition of the target compound on the column.[1][2] This guide provides systematic approaches to diagnose and resolve these common problems.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of quinoline derivatives, presented in a question-and-answer format.

Issue 1: Peak Tailing and Streaking

Q: My quinoline derivative is showing significant peak tailing or streaking on the TLC plate and during column chromatography. What is the cause and how can I achieve symmetrical peaks?

A: Peak tailing is a frequent issue when purifying basic compounds like quinolines on silica gel.[3] The primary cause is the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak.[3]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[4]

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your solvent system.[1] The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your quinoline derivative and leading to a more symmetrical peak shape.[4]

    • Pyridine: Pyridine can also be used as a basic additive in a similar concentration range.[1]

  • Deactivation of Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica gel.[4]

    • Prepare a solvent mixture identical to your initial eluent but with the addition of 1-2% triethylamine.[4]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.[4]

    • Subsequently, flush the column with 2-3 column volumes of your initial eluent (without the basic additive) to remove excess base before loading your sample.[4]

  • Optimize Mobile Phase pH (for Reversed-Phase HPLC): When using reversed-phase chromatography (e.g., with a C18 column), the pH of the mobile phase is a critical parameter.[4] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of residual acidic silanol groups, minimizing unwanted interactions.[4]

Issue 2: Compound Decomposition on the Column

Q: I suspect my quinoline derivative is decomposing on the silica gel column, leading to low recovery and the appearance of new, unwanted spots on my TLC analysis of the collected fractions. How can I prevent this?

A: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[1] This is a significant issue that can drastically reduce your yield.

Solutions:

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic and acid-sensitive compounds.[1][5]

    • Florisil or Cellulose: For particularly labile compounds, Florisil or cellulose can be suitable stationary phases.[1]

    • Reversed-Phase Silica (C18): If your quinoline derivative is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition on acidic silica.[1]

  • Deactivate the Silica Gel: As with peak tailing, deactivating the silica gel with a basic additive like triethylamine can neutralize the acidic sites and prevent decomposition.[1]

  • Minimize Contact Time and Temperature:

    • Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[1]

    • If the compound is thermally sensitive, consider performing the chromatography in a cold room.[5]

  • Work Under an Inert Atmosphere: For highly sensitive quinoline derivatives, performing the entire purification process under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Issue 3: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline derivative is eluting in the void volume (at or near the solvent front) on a C18 column. How can I improve its retention?

A: This is a common challenge for polar compounds in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[4]

Solutions:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water in your eluent.[4] Some modern reversed-phase columns are designed to be stable under highly aqueous conditions.[4]

  • Switch to a More Polar Stationary Phase:

    • Consider using a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can offer different selectivity for polar analytes.[4]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[4]

Issue 4: Poor Separation of Isomers or Closely Related Compounds

Q: I am struggling to separate isomeric quinoline derivatives or compounds with very similar polarities. What strategies can I employ to improve resolution?

A: Separating closely related compounds requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Solutions:

  • Optimize the Eluent System:

    • Systematic TLC Analysis: Use thin-layer chromatography (TLC) to screen a wide range of solvent systems with varying polarities and compositions. The ideal eluent for column chromatography should provide a good separation of the target compounds with Rf values typically between 0.2 and 0.5.[6]

    • Consider Different Solvent Selectivities: Experiment with different solvent combinations beyond the standard hexane/ethyl acetate or dichloromethane/methanol. For example, using solvents like chloroform, diethyl ether, or acetone can alter the selectivity of the separation.

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increasing the polarity of the eluent during the chromatography run (gradient elution) can significantly improve the separation of complex mixtures.[6][7] This technique helps to elute less polar compounds first, followed by the more polar ones, often resulting in sharper peaks and better resolution.[8]

  • Chiral Chromatography for Enantiomers: If you are trying to separate enantiomers, a chiral stationary phase (CSP) is required.[9][10] These columns are designed to interact differently with each enantiomer, allowing for their separation.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my quinoline derivative?

A1: The choice depends on the polarity of your compound.

  • Normal-Phase Chromatography (e.g., silica gel, alumina): This is generally suitable for non-polar to moderately polar quinoline derivatives. A non-polar mobile phase (e.g., hexane, dichloromethane) is used, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate, methanol).[11][12]

  • Reversed-Phase Chromatography (e.g., C18, C8): This is the preferred method for polar and ionizable quinoline derivatives. A polar mobile phase (e.g., water, methanol, acetonitrile) is used with a non-polar stationary phase.[11][12]

Q2: What is "dry loading" and when should I use it?

A2: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another stationary phase) before loading it onto the column.[5][13] This is particularly useful when your compound has poor solubility in the initial, non-polar eluent.[5] It helps to create a narrow, uniform band of the sample at the top of the column, which often leads to better separation.[13]

Q3: How can I visualize my quinoline derivative on a TLC plate if it is not UV-active?

A3: While many quinoline derivatives are UV-active due to their aromatic nature, some may not be. In such cases, you can use a variety of staining agents for visualization.

  • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized. It typically results in yellow spots on a purple background.[5]

  • Vanillin Stain: Another versatile stain that can produce a range of colors for different functional groups.[5]

Q4: Should I use isocratic or gradient elution for my column chromatography?

A4:

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[8] It is simpler to set up and is suitable for separating compounds with similar polarities.[14]

  • Gradient Elution: This method involves gradually changing the mobile phase composition, typically by increasing the concentration of a more polar solvent.[8] Gradient elution is generally more effective for separating complex mixtures containing compounds with a wide range of polarities, as it can reduce analysis time and improve peak shape for strongly retained compounds.[7][15]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol provides a general workflow for purifying a quinoline derivative using flash column chromatography with silica gel.

1. Eluent Selection via TLC: a. Dissolve a small amount of your crude mixture in a suitable solvent. b. Spot the solution on a TLC plate. c. Develop the TLC plate with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). d. The ideal eluent system should provide good separation of your target compound from impurities, with an Rf value for your product of approximately 0.2-0.3.[4]

2. Column Packing: a. Select a column of appropriate size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[13] b. Prepare a slurry of silica gel in the initial, least polar eluent.[5] c. Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[5] d. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully add the solution to the top of the column using a pipette.[5]
  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][13] Carefully add this powder to the top of the column.[13]

4. Elution: a. Start with the non-polar solvent system determined by your TLC analysis.[13] b. Apply gentle air pressure to maintain a constant and appropriate flow rate.[5] c. Collect fractions of a consistent volume.[5] d. If using gradient elution, gradually increase the polarity of the eluent.[13]

5. Analysis of Fractions: a. Monitor the collected fractions by TLC to identify those containing the purified product.[5] b. Combine the pure fractions and remove the solvent under reduced pressure.[5]

Data Presentation

Table 1: Common Stationary and Mobile Phases for Quinoline Derivative Purification

Chromatography ModeStationary PhaseCommon Mobile Phase SystemsApplications
Normal-Phase Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolNon-polar to moderately polar quinolines
Alumina (Neutral or Basic)Hexane/Ethyl Acetate, Dichloromethane/MethanolBasic and acid-sensitive quinolines
Reversed-Phase C18, C8Water/Acetonitrile, Water/Methanol (often with 0.1% Formic Acid or TFA)[16]Polar and ionizable quinolines
HILIC Diol, AmineAcetonitrile/WaterVery polar quinolines

Visualizations

Workflow for Troubleshooting Peak Tailing

Caption: A decision-making workflow for troubleshooting peak tailing issues.

Method Selection for Quinoline Purification

Method_Selection start Start: Purify Quinoline Derivative check_polarity Assess Compound Polarity start->check_polarity normal_phase Normal-Phase Chromatography (Silica, Alumina) check_polarity->normal_phase Non-polar to Moderately Polar reversed_phase Reversed-Phase Chromatography (C18, C8) check_polarity->reversed_phase Polar / Ionizable check_sensitivity Is the compound acid-sensitive? normal_phase->check_sensitivity check_isomers Are you separating enantiomers? reversed_phase->check_isomers use_alumina Use Alumina or Deactivated Silica check_sensitivity->use_alumina Yes use_silica Standard Silica Gel (with basic additive if needed) check_sensitivity->use_silica No end Purified Product use_alumina->end use_silica->end chiral_column Use a Chiral Stationary Phase check_isomers->chiral_column Yes check_isomers->end No chiral_column->end

Caption: A logical guide for selecting the appropriate chromatography method.

References

Overcoming poor reactivity of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-(trifluoromethyl)quinolin-4-ol is a valuable, yet challenging, building block in medicinal chemistry and materials science. Its unique structure, featuring a highly electron-withdrawing trifluoromethyl group adjacent to a sterically demanding bromine atom, often leads to poor reactivity in standard synthetic protocols. This guide provides in-depth troubleshooting strategies and foundational knowledge to help researchers overcome these hurdles. We will explore the underlying chemical principles governing its reactivity and offer field-proven solutions for its successful functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor reactivity of this compound?

A1: The diminished reactivity of this substrate stems from a combination of potent electronic and steric factors:

  • Strong Inductive Effect: The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1][2] It strongly deactivates the quinoline ring system via induction, making the C3-Br bond electron-poor and less susceptible to oxidative addition by a palladium(0) catalyst—a critical first step in many cross-coupling reactions.[3][4]

  • Steric Hindrance: The bulky -CF₃ group at the C2 position physically obstructs the C3-Br bond. This steric hindrance makes it difficult for the active catalytic species to approach and engage with the C-Br bond, thereby increasing the activation energy of the reaction.

  • Catalyst Inhibition: The quinolin-4-ol moiety can be deprotonated by the bases typically used in coupling reactions. The resulting quinolinate anion can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

Q2: Does this compound exist in tautomeric forms, and how does this affect its reactivity?

A2: Yes, this is a critical consideration. This compound exists in a tautomeric equilibrium with 3-Bromo-2-(trifluoromethyl)-1H-quinolin-4-one . The quinolinone form is often the major tautomer. This equilibrium influences the molecule's electronic properties and its behavior in reactions. The acidic N-H proton of the quinolinone tautomer (or the O-H of the quinolinol) can react with the base, impacting the reaction environment as described in Q1. When planning a synthesis, it is crucial to consider the reactivity of both tautomers.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. It is classified as toxic if swallowed, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are essential for functionalizing the C3 position of this quinoline scaffold.[4][6] However, due to the inherent challenges of the substrate, standard conditions often fail. The following sections provide detailed troubleshooting advice for common coupling reactions.

Problem: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I optimize the reaction?

Answer: A low yield in a Suzuki-Miyaura coupling with this substrate is a common issue.[7][8][9] The problem typically lies in the oxidative addition step, which is disfavored due to the electron-deficient nature of the C-Br bond.[10] Success hinges on carefully selecting the catalyst system, base, and solvent to overcome this hurdle.

Below is a decision-making workflow to guide your optimization process.

Suzuki_Troubleshooting start Start: Low Yield Suzuki Coupling ligand Step 1: Change Ligand Is your ligand bulky and electron-rich? (e.g., PPh3 is likely insufficient) start->ligand base Step 2: Re-evaluate Base Is the base too strong, causing substrate deprotonation/inhibition? ligand->base Yes ligand_sol Action: Switch to a Buchwald ligand (XPhos, SPhos) or an NHC ligand (IPr). Use a modern Pd precatalyst (e.g., G3-XPhos). ligand->ligand_sol No solvent Step 3: Optimize Solvent & Temp Are you using an appropriate aprotic polar solvent and sufficient heat? base->solvent Yes base_sol Action: Switch to a moderate base like K3PO4 or K2CO3 to minimize side reactions. base->base_sol No boronic_ester Step 4: Use Boronic Ester Consider using a pinacol boronate ester instead of a boronic acid. solvent->boronic_ester Yes solvent_sol Action: Use dioxane, toluene, or DMF. Increase temperature to 100-120 °C. solvent->solvent_sol No success Success: Improved Yield boronic_ester->success Try this ligand_sol->base base_sol->solvent solvent_sol->boronic_ester

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

For challenging, electron-deficient substrates, the choice of ligand is paramount.[11] Bulky, electron-rich monophosphine ligands (Buchwald ligands) are generally more effective than traditional ones like PPh₃.

Catalyst/PrecatalystLigandRecommended BaseSolventTemperature (°C)Key Observations
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane or Toluene100-110XPhos is a robust ligand for sterically hindered and electron-poor aryl bromides.[11]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100SPhos provides high reactivity and stability.
XPhos Pd G3(integrated)K₃PO₄THF or Toluene90-110Air-stable precatalyst simplifies reaction setup and improves reproducibility.
Pd(dppf)Cl₂dppfCs₂CO₃DMF110-120Dppf is a bidentate ligand that can be effective, though sometimes less so than monophosphine ligands for this substrate type.
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and K₃PO₄ (2.0-3.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.5-4.5 mol%).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem: Unsuccessful Buchwald-Hartwig Amination

Question: I am struggling to perform a Buchwald-Hartwig amination on this compound. What modifications should I try?

Answer: The Buchwald-Hartwig amination of this substrate is exceptionally challenging due to the same electronic and steric factors that hinder Suzuki couplings.[12][13] The success of this reaction requires a highly active catalyst system capable of functioning with an electron-deficient aryl bromide and a carefully chosen base that does not interfere with the catalytic cycle.[14][15]

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The oxidative addition of the electron-poor C-Br bond to the Pd(0) center is the rate-limiting step.

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (RATE-LIMITING STEP) pd0->oa + Ar-Br pd2 L-Pd(II)(Ar)(Br) Oxidative Adduct oa->pd2 amine_binding Amine Binding & Deprotonation pd2->amine_binding + HNR'R'', Base amido L-Pd(II)(Ar)(NR'R'') Amido Complex amine_binding->amido re Reductive Elimination amido->re re->pd0 Regenerates Catalyst product Ar-NR'R'' Product re->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

The selection of a highly active catalyst system is critical. Generations of Buchwald ligands have been developed to address difficult substrates.

Catalyst/PrecatalystLigandRecommended BaseSolventTemperature (°C)Key Observations
Pd₂(dba)₃RuPhosNaOt-BuToluene100-110RuPhos is an excellent ligand for coupling with a wide range of primary and secondary amines.
Pd(OAc)₂BrettPhosLHMDS1,4-Dioxane110BrettPhos is highly effective for challenging C-N couplings, especially with sterically hindered partners.
RuPhos Pd G3(integrated)K₃PO₄ or Cs₂CO₃t-Amyl alcohol100Using an alcohol solvent can sometimes accelerate the reaction. The G3 precatalyst is robust and easy to handle.
Pd₂(dba)₃BINAPNaOt-BuToluene110BINAP is a classic bidentate ligand; it may be effective but newer monophosphine ligands often outperform it for this substrate.[12]
  • Inside a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4-2.0 mmol).

  • Add this compound (1.0 mmol).

  • Remove the tube from the glovebox. Add anhydrous, degassed toluene (5-10 mL) followed by the amine coupling partner (1.2 mmol).

  • Seal the tube and heat in a preheated oil bath at 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. If the reaction stalls, an additional charge of catalyst (1-2 mol%) may be added.

  • After completion, cool to room temperature, dilute with an organic solvent (e.g., CH₂Cl₂ or EtOAc), and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired aryl amine.

References

Technical Support Center: Identifying and Characterizing Unexpected Byproducts via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the complex but critical process of identifying and characterizing unexpected byproducts, impurities, and degradants using Liquid Chromatography-Mass Spectrometry (LC-MS). In pharmaceutical development and scientific research, the appearance of an unknown peak in your chromatogram is not just an analytical curiosity; it can be a significant challenge with implications for product safety, efficacy, and regulatory compliance.[1][2]

This guide is structured to provide direct, actionable answers to the problems you encounter in the lab. We move beyond simple procedural lists to explain the underlying principles, helping you make informed decisions to solve your immediate challenges and prevent future ones.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and strategic questions that form the foundation of any investigation into unexpected byproducts.

Q1: What defines an "unexpected byproduct," and why is its identification critical?

An unexpected byproduct is any component in your sample that is not the intended product, a known starting material, reagent, or a previously characterized related substance.[1] These can arise from side reactions, degradation of the main compound during manufacturing or storage, or contaminants from starting materials and solvents.[1]

Identification is critical for several reasons:

  • Safety and Toxicology: An unknown impurity could have harmful pharmacological or toxicological effects, even at low levels.[2] Regulatory bodies like the EMA and FDA have stringent requirements for impurity characterization to ensure patient safety.[2][3]

  • Regulatory Compliance: The International Council for Harmonisation (ICH) guidelines (specifically Q3A for new drug substances and Q3B for new drug products) mandate the identification and characterization of any impurity above a certain threshold, typically 0.10%.[1][4][5]

  • Process Understanding and Control: The presence of byproducts can indicate that a manufacturing process is not well-controlled or validated.[5] Identifying them provides insights needed to optimize reaction conditions and improve product purity and yield.

Q2: What is the general workflow for identifying an unknown peak in my LC-MS data?

The process is a systematic investigation that moves from broad characterization to specific structural details. Mass spectrometry is a pivotal tool in this process, providing extensive structural information from the molecular weight down to key fragment ions.[6]

A typical workflow involves:

  • Initial Data Review: Confirm the peak is real and not an artifact. Check its shape, retention time, and response across multiple injections.

  • Determine Molecular Weight: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the molecular ion.

  • Propose Elemental Composition: Use the accurate mass and isotopic pattern to calculate possible elemental formulas.[7][8]

  • Gather Structural Clues with Tandem MS (MS/MS): Fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern is a fingerprint of the molecule's structure.[6][9]

  • Leverage Databases and Software: Compare your experimental data (accurate mass, fragmentation spectra) against chemical and spectral libraries to find potential matches.[10][11]

  • Final Confirmation: If necessary, confirm the proposed structure by synthesizing a reference standard or using orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[9][11]

Below is a diagram illustrating this logical flow.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Molecular Formula Determination cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation Start Unknown Peak Detected in LC Chromatogram P1_1 Verify Peak (Reproducibility, Blank Analysis) Start->P1_1 P1_2 Acquire High-Resolution Full Scan MS Data P1_1->P1_2 P2_1 Determine Accurate Mass of Molecular Ion P1_2->P2_1 Data Input P2_3 Calculate Possible Elemental Compositions P2_1->P2_3 P2_2 Analyze Isotopic Pattern P2_2->P2_3 P3_1 Acquire Tandem MS (MS/MS) Data P2_3->P3_1 Target for Fragmentation P3_2 Interpret Fragmentation Pattern P3_1->P3_2 P3_4 Propose Candidate Structure(s) P3_2->P3_4 P3_3 Search Spectral Libraries & Databases P3_3->P3_4 P4_1 Synthesize Reference Standard or Use Orthogonal Technique (e.g., NMR) P3_4->P4_1 Hypothesis to Test End Structure Confirmed P4_1->End

Caption: A systematic workflow for identifying unexpected byproducts via LC-MS.

Q3: How can I distinguish a genuine byproduct from a system artifact?

This is a critical first step to avoid wasting time characterizing a ghost peak. Artifacts can arise from the LC system, solvents, sample preparation, or the ion source itself.[12][13]

Here’s how to differentiate:

  • Inject a Blank: Prepare and inject a solvent blank (mobile phase A and B mixture) run with the same gradient. If the peak is present in the blank, it is likely a contaminant from your solvents, system, or carryover from a previous injection.[14]

  • Check for Carryover: Inject a blank immediately after a high-concentration sample injection. A smaller, but identical, peak in the blank indicates sample carryover.

  • Vary Sample Prep: If you suspect the artifact comes from sample preparation (e.g., a plasticizer from a filter tube), alter the procedure. Use glassware instead of plastic or omit a specific step and see if the peak disappears.[15][16]

  • Look for Characteristic Signatures: Some artifacts have well-known mass spectra, such as repeating patterns from polymers (polyethylene glycol, polysiloxanes) or specific ions from solvents and additives.[13]

Section 2: Troubleshooting Guide

This section tackles specific, common problems encountered during the analysis, providing both the "how-to-fix" and the "why-it-happened."

Chromatography Issues

Q: My unknown peak has a poor shape (tailing, fronting, or splitting). How does this impact identification, and what should I do?

Poor peak shape compromises both resolution and sensitivity, making accurate quantification and clean fragmentation for identification difficult.[17]

  • Causality:

    • Tailing is often caused by secondary interactions between the analyte and the column (e.g., basic compounds interacting with residual silanols) or column overload.

    • Fronting typically indicates column overload or a sample solvent that is much stronger than the mobile phase.[14]

    • Splitting can be caused by a partially clogged frit, column bed collapse, or injecting the sample in a solvent that is immiscible with the mobile phase.[18]

  • Troubleshooting Steps:

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[14] A strong sample solvent can distort the peak shape.

    • Reduce Sample Load: Dilute your sample. Column overload is a common cause of both tailing and fronting.

    • Modify Mobile Phase: If tailing is observed for a basic compound, try adding a small amount of a competitor (e.g., triethylamine) or lowering the mobile phase pH with an additive like formic acid to protonate the silanols.

    • Inspect the Column: If peak splitting occurs suddenly, it may indicate a physical problem with the column. Try flushing it or reversing it (if the manufacturer allows) to clear a blockage. If the problem persists, the column may need replacement.[18]

Mass Spectrometry Data Interpretation Issues

Q: I see multiple ions in the mass spectrum that all co-elute with my unknown peak. What are they?

It is very common for a single compound to produce multiple ions in an ESI source.[12] Recognizing these patterns is key to finding the true monoisotopic mass of your compound. These ions are typically:

  • Adducts: The analyte molecule associates with ions from the mobile phase or contaminants. Common adducts are [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive mode, and [M-H]⁻ or [M+HCOO]⁻ in negative mode.[15][19] Sodium and potassium are frequent contaminants from glassware and solvents.[15][19]

  • In-Source Fragments: The molecule may be fragile and partially fragment in the ion source before mass analysis.[19]

  • Multimers: The analyte can form dimers (2M) or trimers (3M), which can also form adducts (e.g., [2M+H]⁺, [2M+Na]⁺).[12]

  • Isotopes: Peaks corresponding to the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N).

  • What to do:

    • Look for predictable mass differences. For example, a sodium adduct [M+Na]⁺ will be 21.98 Da higher than the protonated molecule [M+H]⁺. A potassium adduct [M+K]⁺ will be 37.96 Da higher.

    • Use software tools. Modern MS software has adduct calculators and deconvolution algorithms that can help identify the neutral mass from these complex spectra.[11]

    • Improve mobile phase purity. Using high-purity, LC-MS grade solvents and volatile buffers like ammonium formate can minimize unwanted adduct formation.[19][20]

Q: My high-resolution data provides several possible elemental compositions for the unknown. How do I narrow them down?

Accurate mass measurement is powerful but often not sufficient on its own.[7]

  • Causality: Multiple combinations of C, H, N, O, and other elements can theoretically add up to a mass that falls within the mass accuracy window (e.g., <5 ppm) of your measurement.

  • Troubleshooting Steps:

    • Use Isotope Pattern Matching: The relative abundance of the M+1, M+2, etc., isotope peaks is highly dependent on the elemental composition. A compound with many carbons will have a larger M+1 peak than one with few carbons. Good MS software will score potential formulas based on how well the theoretical isotopic pattern matches the observed one.[7]

    • Apply Chemical Logic: Use the "seven golden rules" of mass spectrometry and other chemical principles. For example, check for a reasonable ratio of hydrogens to carbons (the double bond equivalent, or DBE). Exclude formulas that are chemically nonsensical.

    • Consider the Context: Think about the starting materials and reaction chemistry. Are certain elements (like Cl, Br, S) expected to be present? This can be used to filter the list of possible formulas.

    • Use MS/MS Fragmentation: Fragment the ion. The accurate masses of the fragment ions must also be explainable by the proposed elemental composition. This is a very powerful filter.[21]

Q: My MS/MS fragmentation spectrum is either too complex or shows no fragmentation at all. How should I proceed?

The quality of an MS/MS spectrum depends heavily on the collision energy used.

  • Causality:

    • No Fragmentation: The collision energy is too low, or the molecule is extremely stable.

    • Excessive Fragmentation (Complex Spectrum): The collision energy is too high, shattering the molecule into many small, uninformative pieces and potentially losing the precursor ion.

  • Troubleshooting Steps:

    • Perform a Collision Energy Ramp: Instead of a single collision energy, acquire data over a range of energies (e.g., 10-50 eV). This will show you the optimal energy for producing a rich spectrum of informative fragments and help you trace fragmentation pathways.

    • Use Different Fragmentation Techniques: If standard collision-induced dissociation (CID) is not working well, other techniques like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) may provide complementary information, if your instrument supports them.

    • Interpret the Spectrum Systematically: Look for logical neutral losses (e.g., loss of H₂O (18 Da), CO (28 Da), or CO₂ (44 Da)). These losses provide clues about the functional groups present in the molecule.

Below is a diagram illustrating the logic of interpreting MS/MS data.

G cluster_0 Input Data cluster_1 MS/MS Experiment cluster_2 Interpretation & Hypothesis Generation cluster_3 Output Precursor Precursor Ion (M+H)⁺ (Known Accurate Mass & Formula) Collision Collision-Induced Dissociation (CID) (Fragment the Precursor Ion) Precursor->Collision Fragments Product Ion Spectrum (Collection of m/z values for fragments) Collision->Fragments I1 Identify Key Fragment Ions (Accurate Mass) Fragments->I1 I2 Calculate Neutral Losses (Mass_Precursor - Mass_Fragment) Fragments->I2 I3 Propose Fragment Structures & Substructures I1->I3 I2->I3 I4 Reconstruct the Original Molecule I3->I4 Structure Proposed Structure of Unknown I4->Structure I5 Compare with in-silico fragmentation or library spectra I5->I4

Caption: Logical flow of structural elucidation using tandem mass spectrometry (MS/MS).

Section 3: Key Experimental Protocols

These protocols provide a structured approach to common tasks in byproduct identification.

Protocol 1: Systematic Data Review for Unknown Peak Identification
  • Objective: To systematically evaluate an unknown chromatographic peak and determine its molecular weight and potential elemental formula.

  • Methodology:

    • Initial Verification:

      • Inject the sample in triplicate to confirm the peak's reproducibility and retention time.

      • Inject a solvent blank using the same analytical method to rule out system contamination.

    • High-Resolution Mass Spectrometry (HRMS) Acquisition:

      • Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap) capable of <5 ppm mass accuracy.

      • Acquire data in both positive and negative ionization modes, as some compounds ionize preferentially in one mode.[7]

    • Data Processing - Finding the Molecular Ion:

      • Extract the mass spectrum across the apex of the unknown chromatographic peak.

      • Look for patterns of common adducts (see Table 1 below). Use software to deconvolute the spectrum and propose a neutral mass.

      • The most likely candidate for the protonated molecule [M+H]⁺ is often the base peak, but adducts like [M+Na]⁺ can sometimes be more intense.[12]

    • Elemental Formula Generation:

      • Using the accurate mass of the determined monoisotopic ion (e.g., [M+H]⁺), submit this value to an elemental composition calculator.

      • Set constraints based on chemical knowledge: limit the number of elements (e.g., C, H, N, O, S), set a ppm tolerance (e.g., 5 ppm), and apply filters like Double Bond Equivalence (DBE).

      • Score the resulting list of formulas by comparing the theoretical isotope distribution of each candidate with the experimentally observed data. The formula with the best isotope match is the most probable.

Protocol 2: Performing and Interpreting MS/MS for Structural Elucidation
  • Objective: To generate and interpret fragmentation data for a proposed molecular ion to gain structural information.

  • Methodology:

    • MS/MS Method Setup:

      • Create an inclusion list in your acquisition method containing the m/z of the precursor ion identified in Protocol 1.

      • Set up a stepped collision energy experiment. For a small molecule (<500 Da), a range of 10, 20, and 40 eV is a good starting point. This ensures you capture both low-energy (major fragments) and high-energy (smaller fragments) information.

    • Data Acquisition:

      • Inject the sample and acquire the MS/MS data.

    • Data Interpretation:

      • Examine the product ion spectrum for each collision energy.

      • Identify Neutral Losses: Calculate the mass difference between the precursor ion and major fragment ions. Compare these differences to the masses of common neutral molecules (e.g., H₂O, NH₃, CO, C₂H₄).

      • Identify Key Fragments: Use the accurate mass of the fragment ions to propose elemental compositions for the pieces of the molecule.

      • Utilize Databases: Search the experimental MS/MS spectrum against public or commercial spectral libraries (e.g., NIST, MassBank, Metlin). A strong match can provide a rapid identification.

      • Propose a Structure: Piece the fragments and neutral losses together like a puzzle to propose a candidate structure consistent with the original elemental formula.

Section 4: Data Interpretation & Visualization Tools
Table 1: Common Adducts and Artifacts in LC-MS (ESI)

This table provides a quick reference for identifying common ions you may observe in your mass spectra.

Ion TypeMass Difference from Neutral (M)Common SourceNotes
Positive Ion Mode
Protonated [M+H]⁺+1.0073Mobile phase acid (e.g., Formic Acid)Often the most desired ion for analysis.
Ammonium [M+NH₄]⁺+18.0338Ammonium-based buffers (e.g., Ammonium Formate)Common and useful for identification.
Sodium [M+Na]⁺+22.9892Glassware, solvents, sample matrixVery common; can sometimes suppress the [M+H]⁺ signal.[15]
Potassium [M+K]⁺+39.9631Glassware, solvents, sample matrixLess common than sodium but frequently observed.[15]
Dimer [2M+H]⁺(2*M) + 1.0073High analyte concentrationIndicates the molecule may be aggregating in the source.
Negative Ion Mode
Deprotonated [M-H]⁻-1.0073Basic mobile phase or analyte acidityThe negative mode equivalent of [M+H]⁺.
Formate [M+HCOO]⁻+44.9982Formic acid in mobile phaseA common adduct when using formic acid.
Acetate [M+CH₃COO]⁻+59.0139Acetic acid or acetate buffersA common adduct when using acetate.
Chloride [M+Cl]⁻+34.9694Chlorinated solvents, sample matrixCan be an indicator of contamination.
Conclusion

The identification of unexpected byproducts is a methodical process of elimination, hypothesis, and verification. It requires a deep understanding of both chromatography and mass spectrometry. By approaching problems systematically—first addressing chromatographic integrity, then carefully interpreting mass spectra, and finally using tandem MS to probe structure—you can confidently turn an unknown peak into a known entity. Always remember to consider the chemical context of your experiment, as it provides invaluable clues that guide your analytical path.

References

Technical Support Center: Effective Solvent Degassing for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for robust and reproducible palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these sensitive yet powerful transformations. Here, we will delve into the critical, yet often overlooked, practice of solvent degassing. We will explore the causality behind its importance and provide actionable troubleshooting advice and in-depth protocols to ensure your reactions proceed to completion with high fidelity.

Troubleshooting Guide: Diagnosing and Solving Common Reaction Failures

This section addresses specific experimental issues that may arise from inadequate solvent degassing.

Q1: My Suzuki/Heck/Buchwald-Hartwig reaction is sluggish, has stalled, or failed completely. I've checked my reagents and catalyst. Could dissolved oxygen be the culprit?

A1: Absolutely. Dissolved oxygen is a notorious inhibitor of many palladium-catalyzed reactions. The catalytically active species in most cross-coupling cycles is a Pd(0) complex.[1][2][3] Oxygen can readily oxidize this Pd(0) species to Pd(II), effectively taking it out of the catalytic cycle and leading to catalyst deactivation.[1] This oxidation can manifest as a reaction that starts but fails to reach completion, or a complete failure to initiate.

Troubleshooting Steps:

  • Verify Degassing Protocol: Review your current degassing procedure. For highly sensitive reactions, sparging for a short duration may be insufficient. Consider switching to a more rigorous method like the freeze-pump-thaw technique.[4][5]

  • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) in situ can be hampered by oxygen.[3] Inadequate degassing can lead to the consumption of the reducing agent (often a phosphine ligand or the organometallic reagent itself) by oxygen, rather than by the palladium center.[1][3]

  • Visual Confirmation: Observe the reaction mixture. The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition, which can be exacerbated by the presence of oxygen.

Q2: I'm observing a significant amount of homocoupling byproducts (e.g., biphenyl from phenylboronic acid in a Suzuki reaction). What is the connection to solvent degassing?

A2: The formation of homocoupling byproducts is strongly linked to the presence of oxygen.[3] Oxygen can promote the oxidative homocoupling of organometallic reagents, such as boronic acids in Suzuki-Miyaura couplings.[3] This side reaction not only consumes your starting material but also complicates purification.

Causality:

  • In the presence of oxygen, a portion of the Pd(0) catalyst can be oxidized to Pd(II).

  • These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two molecules of the organoboron reagent.[3]

  • This process regenerates Pd(0), but at the expense of your starting materials.

Corrective Actions:

  • Implement Rigorous Degassing: Employing a more effective degassing method, such as multiple freeze-pump-thaw cycles, is the most direct way to minimize homocoupling.[6][7][8]

  • Inert Atmosphere: Ensure your entire reaction setup is under a positive pressure of a high-purity inert gas (Argon or Nitrogen) to prevent atmospheric oxygen from re-entering the system.

Q3: My reaction works, but the results are inconsistent from run to run. Could variations in my degassing procedure be the cause?

A3: Yes, inconsistent degassing is a frequent source of poor reproducibility in palladium catalysis. The efficiency of methods like sparging can be highly variable, depending on factors such as the flow rate of the inert gas, the depth of the sparging needle, and the duration.[9]

To Improve Reproducibility:

  • Standardize Your Protocol: Whichever method you choose, ensure it is performed identically for every experiment. For sparging, use a flow meter to maintain a consistent gas flow rate and a fixed needle position. For freeze-pump-thaw, perform the same number of cycles for the same duration each time.[7]

  • Consider Freeze-Pump-Thaw for Highest Fidelity: For reactions where reproducibility is paramount, the freeze-pump-thaw method is generally considered the most reliable and effective way to remove dissolved gases.[4][10]

Frequently Asked Questions (FAQs) on Solvent Degassing

This section covers fundamental questions about the techniques and principles of solvent degassing.

Q4: What are the primary methods for degassing solvents, and how do I choose the right one?

A4: There are three common methods for degassing solvents in a research setting: Sparging, Freeze-Pump-Thaw, and Sonication. The choice of method depends on the sensitivity of your reaction, the volume of solvent, and the volatility of the solvent.

Method Description Pros Cons Best For
Sparging (Purging) Bubbling an inert gas (Ar or N₂) through the solvent for an extended period (typically 30-60 minutes).[4]Simple, suitable for large volumes.[10]Least effective method[4], can evaporate volatile solvents.[6]Less sensitive reactions, large-scale preparations.[10]
Freeze-Pump-Thaw The solvent is repeatedly frozen (liquid N₂), subjected to high vacuum to remove gases from the headspace, and then thawed.[4][6][7]Most effective method for removing dissolved gases.[4][10] Minimal solvent loss.[5][11]Time-consuming, requires a Schlenk line and liquid nitrogen.[5]Highly oxygen-sensitive reactions, volatile or expensive solvents.[11]
Sonication The solvent is sonicated under a vacuum. The ultrasonic waves facilitate the formation and removal of gas bubbles.[4][12]Faster than sparging for small volumes.Not as effective as freeze-pump-thaw.[13] Can heat the solvent.Quickly degassing small volumes of less volatile solvents.[4]
Q5: I am performing a small-scale reaction. Is it acceptable to degas the solvent directly in the reaction flask with my solid reagents already present?

A5: While it is possible, it is generally not the recommended best practice, especially for the freeze-pump-thaw method.

  • Sparging: You can sparge the solvent after adding solid reagents. However, ensure the gas flow is not so vigorous that it blows solids around the flask.

  • Freeze-Pump-Thaw: It is strongly advised to degas the solvent separately and then transfer it via cannula or syringe to the reaction flask containing the solids under an inert atmosphere. Freezing a solution with suspended solids can lead to inhomogeneous freezing and potential stress on the glassware, increasing the risk of the flask cracking.[7][8]

Q6: How long should I degas my solvent?

A6: The duration depends on the method and the volume of the solvent.

  • Sparging: A minimum of 30-60 minutes is typically recommended for moderate volumes (100-500 mL).[4] For larger volumes, longer times are necessary.

  • Freeze-Pump-Thaw: A minimum of three cycles is standard practice.[4][6][7][8] After the third cycle, you should not see any significant bubbling upon thawing the solvent.[7][8]

  • Sonication: Several minutes (e.g., 5-15 minutes) under vacuum are often sufficient for small volumes.

Experimental Protocols & Visual Workflows

Protocol 1: Freeze-Pump-Thaw Degassing

This is the most rigorous method for removing dissolved gases.[4]

Step-by-Step Methodology:

  • Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent breakage during freezing.[7][10] Add a stir bar.

  • Freezing: Close the flask's stopcock to the manifold. Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls.

  • Pumping: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line and evacuate the headspace for 3-5 minutes.[6]

  • Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature or with a tepid water bath.[7] You will observe gas bubbles being released from the liquid as it thaws.

  • Repetition: Repeat steps 2-4 for a total of at least three cycles.[6][7][8]

  • Final Step: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use.

Workflow Diagram: Freeze-Pump-Thaw

FPT_Workflow cluster_cycle Repeat 3x Freeze 1. Freeze Solvent (Liquid N₂) Pump 2. Evacuate Headspace (High Vacuum) Freeze->Pump Solid Thaw 3. Thaw Solvent (Release Gas) Pump->Thaw Under Vacuum Thaw->Freeze Liquid End Degassed Solvent under Inert Gas Thaw->End After final cycle Start Solvent in Schlenk Flask Start->Freeze Sparging_Workflow Start Solvent in Flask Setup Insert Inlet & Outlet Needles Start->Setup Bubble Bubble Inert Gas (30-60 min) Setup->Bubble End Degassed Solvent under Inert Gas Bubble->End Troubleshooting_Logic InadequateDegassing Inadequate Degassing DissolvedO2 Presence of Dissolved O₂ InadequateDegassing->DissolvedO2 Pd0_Oxidation Oxidation of Pd(0) to Pd(II) DissolvedO2->Pd0_Oxidation Reacts with Pd(0) Homocoupling Homocoupling of Starting Materials DissolvedO2->Homocoupling Promotes CatalystDeactivation Catalyst Deactivation Pd0_Oxidation->CatalystDeactivation LowYield Low Yield / Stalled Reaction CatalystDeactivation->LowYield Homocoupling->LowYield Consumes Reagents Byproducts Byproduct Formation Homocoupling->Byproducts

References

Validation & Comparative

The Trifluoromethyl Group: A Game-Changer in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Quinolines for Researchers, Scientists, and Drug Development Professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, the strategic incorporation of a trifluoromethyl (CF3) group can dramatically alter the physicochemical and biological properties of these molecules, often leading to enhanced drug-like characteristics.[3][4] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-fluorinated quinolines, offering experimental insights and data to inform rational drug design.

The Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a CF3 group, a common bioisostere for a methyl group, profoundly influences key molecular properties that govern a drug's pharmacokinetic profile.[5] These changes stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[6]

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is significantly increased by trifluoromethylation.[3][6][7] The CF3 group is substantially more lipophilic than a methyl group, which can enhance absorption and distribution.[6][8]

Comparative Lipophilicity Data

CompoundStructureLogP (Experimental)LogP (Predicted)
Quinoline2.032.04
2-Methylquinoline2.432.51
2-(Trifluoromethyl)quinoline3.15[9]3.18
6-(Trifluoromethyl)quinoline3.25[9]3.29

Data sourced from chemical databases and peer-reviewed literature. Experimental values are prioritized where available.

The increased lipophilicity of trifluoromethylated quinolines can be a double-edged sword. While it can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, potentially reducing the free drug concentration.

Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[3][5][10] The C-F bond is considerably stronger than a C-H bond, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Replacing a metabolically labile methyl group with a CF3 group can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[5]

Impact of Trifluoromethylation on Metabolic Fate

ParameterNon-Fluorinated Analog (e.g., -CH3)Trifluoromethylated Analog (e.g., -CF3)Rationale
Metabolic Pathway Susceptible to oxidationResistant to oxidationHigh C-F bond energy prevents enzymatic cleavage.[5][6]
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower clearance.[5]
Intrinsic Clearance (CLint) HigherLowerBlocking a primary metabolic site reduces the liver's capacity to clear the drug.[5]
Number of Metabolites Potentially higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[5]
Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the quinoline nitrogen. The pKa of a trifluoromethylated quinoline is typically lower than its non-fluorinated counterpart, meaning it is less basic. For instance, the predicted pKa of 7-(Trifluoromethyl)quinoline is 2.55, indicating it is a weaker base.[9] This alteration in basicity can influence drug-receptor interactions and solubility at physiological pH.

Biological Activity: A Tale of Two Scaffolds

The modifications in physicochemical properties imparted by the CF3 group translate into tangible differences in biological activity. Quinolines are known for a wide range of therapeutic applications, including as antimalarial agents and kinase inhibitors.[1][11][12][13]

Antimalarial Activity

Quinolines have a long history in the fight against malaria, with drugs like chloroquine and mefloquine being prominent examples.[11][14][15] Their mechanism of action often involves interfering with the detoxification of heme in the parasite's digestive vacuole.[12][16] The introduction of trifluoromethyl groups has been a key strategy in developing new antimalarial agents, particularly against resistant strains.[11] Mefloquine, a bis(trifluoromethyl)quinoline derivative, remains an important antimalarial drug.[14] Studies have shown that derivatives containing two trifluoromethyl groups can exhibit slightly higher in vitro antimalarial activity compared to those with a single CF3 group.[17]

Kinase Inhibitory Activity

Quinolines are also a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[1][13][18] Several FDA-approved kinase inhibitors feature a quinoline core.[1] The trifluoromethyl group can enhance binding affinity to the kinase active site through various non-covalent interactions and by modulating the overall electronic properties of the molecule. This can lead to more potent and selective inhibitors.[19]

Experimental Protocols

To provide a practical framework for comparing these two classes of compounds, the following are standardized protocols for key experimental assays.

Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method

This classic method directly measures the partition coefficient of a compound between n-octanol and water.[20][]

Objective: To determine the LogP value of a test compound.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Separatory funnels

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • System Preparation: Prepare a mutually saturated system by vigorously shaking equal volumes of n-octanol and water in a separatory funnel for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or water phase. The concentration should be within the linear range of the chosen analytical method.

  • Partitioning: Add a known volume of the compound solution to a separatory funnel containing a known volume of the other pre-saturated phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.[5][22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (with known metabolic rate)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (<1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing the cold quenching solution to stop the reaction.[22]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

  • Calculations:

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Synthetic Strategies

The synthesis of trifluoromethylated quinolines often requires specialized methods due to the unique reactivity of fluorine-containing building blocks.

General Synthetic Workflow

A common approach involves the use of pre-functionalized CF3-containing building blocks or direct trifluoromethylation reactions.[23] One strategy involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction and intramolecular cyclization to yield 2-CF3-3-arylquinolines.[24][25]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A CF3-Haloalkene D α-CF3-Enamine Formation A->D B Pyrrolidine B->D C 2-Nitrobenzaldehyde E Condensation C->E D->E Reacts with F Reduction & Cyclization E->F G 2-CF3-3-Arylquinoline F->G

Caption: Synthetic pathway for 2-CF3-3-arylquinolines.

Conclusion

The strategic incorporation of a trifluoromethyl group into the quinoline scaffold is a powerful tool in medicinal chemistry. It offers a reliable method to enhance metabolic stability and modulate lipophilicity, often leading to compounds with improved pharmacokinetic profiles and potent biological activity.[4][10] While non-fluorinated quinolines remain a vital class of compounds, the evidence strongly supports the continued exploration of trifluoromethylated analogs in the quest for novel and more effective therapeutics. A thorough understanding of the comparative properties and the availability of robust synthetic and analytical methods are crucial for harnessing the full potential of this chemical modification.

References

A Senior Application Scientist's Guide to the Purity Analysis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide presents a comprehensive examination of the purity analysis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will establish a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical technique, delving into the scientific rationale behind the selection of each parameter. Furthermore, this guide provides an objective comparison with alternative chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), supported by comparative data to inform methodological selection for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a quinoline derivative, a class of compounds renowned for its wide spectrum of pharmacological activities.[1] The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromine atom provides a site for further synthetic modification.[2] As a key intermediate in multi-step syntheses, its purity is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can compromise the yield, safety, and efficacy of the final API.[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4] This guide will provide a detailed, field-tested protocol for an HPLC-based purity assay and compare its performance against other relevant analytical technologies.

Analyte Profile: Understanding this compound

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[5] While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related quinolinol compounds.

  • Structure: The molecule contains a polar quinolinol core, a non-polar trifluoromethyl group, and a bromine substituent. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC.

  • Polarity: The predicted XLogP3 value for the related compound 6-Bromo-2-(trifluoromethyl)-4-quinolinol is 3.1, suggesting moderate lipophilicity.[6] This indicates that it will have good retention on a non-polar stationary phase like C18.

  • UV Absorbance: The quinoline ring system is a strong chromophore. Quinoline derivatives typically exhibit strong UV absorbance, often with maxima between 250 nm and 350 nm, making UV detection a highly suitable and sensitive choice.[7][8][9]

  • Acidity/Basicity (pKa): The 4-ol (or 4-one tautomer) and the quinoline nitrogen confer both acidic and basic properties. Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state and achieve sharp, symmetrical peaks.[10]

The Primary Method: Reversed-Phase HPLC with UV Detection

Based on the analyte profile, a gradient RP-HPLC method is the logical starting point. This approach provides robust separation for the main component from potential impurities of varying polarities.

Detailed Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.[1]

Chromatographic Conditions:

  • Column: Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Causality: A C18 column is the workhorse for pharmaceutical analysis, providing excellent retention for moderately non-polar compounds like our target analyte.[5][10] The 3.5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a volatile buffer compatible with mass spectrometry (LC-MS) and helps to protonate the quinoline nitrogen, leading to better peak shape. A pH around 2.8 will ensure a consistent charge state.[5]

  • Mobile Phase B: Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 20 80
    18.0 20 80
    18.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations.

  • Detection Wavelength: 275 nm (or λmax determined by DAD scan).

    • Causality: Quinoline derivatives typically show strong absorbance in this region.[11] A DAD allows for the identification of the optimal wavelength for sensitivity and the ability to check for peak purity.

  • Injection Volume: 10 µL.[1]

Sample & Standard Preparation:

  • Solvent: A 50:50 mixture of acetonitrile and water is a suitable diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Sample & Standard S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject into HPLC S3->H1 H2 Gradient Separation on C18 Column H1->H2 H3 UV Detection (275 nm) H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Area % D1->D2 D3 Generate Report D2->D3

Caption: Experimental workflow for HPLC purity analysis.

Hypothetical Data & Interpretation

The purity of the sample is typically determined using the area percentage method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Hypothetical Purity Profile of this compound by RP-HPLC

Peak IDRetention Time (min)Peak AreaArea %Identification
14.521,5200.05Unknown Impurity
28.796,0800.20Starting Material
311.25 2,993,800 99.63 Main Compound
413.113,0400.10By-product
514.881,5200.05Unknown Impurity
Total 3,006,000 100.00

This self-validating system demonstrates a purity of 99.63% for the main compound, with excellent resolution from known and unknown impurities. For regulatory purposes, this method would require full validation according to ICH guidelines to confirm its linearity, accuracy, precision, and sensitivity.[1]

Comparative Analysis: HPLC vs. Alternative Techniques

While RP-HPLC is a robust primary method, other techniques offer distinct advantages depending on the analytical goal.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with sub-2 µm particles, operating at much higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution.[4]

Table 2: Performance Comparison: HPLC vs. UHPLC

ParameterStandard HPLCUHPLCRationale for Choice
Analysis Time ~25 minutes< 5 minutesUHPLC is superior for high-throughput screening environments.
Resolution GoodExcellentUHPLC provides better separation of closely eluting or trace-level impurities.
Solvent Consumption Higher (~25 mL/run)Lower (~3-5 mL/run)UHPLC is a "greener" and more cost-effective option.[12]
System Pressure 400-600 bar1000-1500 barRequires specialized UHPLC instrumentation.
Robustness HighModerate (more susceptible to clogging)HPLC is often considered more rugged for routine QC labs.
Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[4]

  • Applicability: For this compound, GC is likely unsuitable for direct purity analysis. Its relatively high molecular weight and polar functional groups suggest it would have a very high boiling point and may decompose at the temperatures required for volatilization.

  • Complementary Use: GC, particularly with a headspace sampler, is the ideal method for quantifying residual solvents from the synthesis, which is a critical component of a complete purity assessment.[13]

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase. It is recognized as a green analytical technique due to the significant reduction in organic solvent use.[11] For a moderately polar compound like our analyte, SFC could offer an alternative separation mechanism to RP-HPLC, potentially resolving impurities that co-elute in the reversed-phase system.

Decision Framework for Method Selection

The choice of analytical technique is driven by the specific requirements of the task at hand.

Method_Selection Start Analytical Goal Q1 Routine QC Purity Assay? Start->Q1 Q2 High Throughput Needed? Q1->Q2 No M_HPLC Standard HPLC Method Q1->M_HPLC Yes Q3 Identify Unknown Impurities? Q2->Q3 No M_UHPLC UHPLC Method Q2->M_UHPLC Yes Q4 Analyze Residual Solvents? Q3->Q4 No M_LCMS LC-MS Method Q3->M_LCMS Yes Q4->M_HPLC No M_GC Headspace GC Method Q4->M_GC Yes

References

A Comparative Guide to the Anticancer Efficacy of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, leading to the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the anticancer efficacy of a specific class of quinoline derivatives: 3-Bromo-2-(trifluoromethyl)quinolin-4-ols. While direct comparative studies on a homologous series of these specific derivatives are limited in the available literature, this guide will synthesize data from closely related analogs to provide insights into their therapeutic potential and structure-activity relationships (SAR).

The 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Scaffold: A Promising Framework for Anticancer Drug Discovery

The this compound scaffold combines several key features that make it an attractive candidate for anticancer drug development. The quinolin-4-one core is a well-established pharmacophore with demonstrated cytotoxic activity against various cancer cell lines.[3][4] The introduction of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position can significantly enhance the therapeutic potential of the parent molecule.

The bromine substituent can increase the compound's lipophilicity, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins.[5] The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] This strategic combination of substituents on the quinolin-4-ol core suggests a high potential for potent and selective anticancer activity.

Comparative Anticancer Efficacy: Insights from Structurally Related Quinolin-4-one Derivatives

Due to the limited availability of direct comparative data for a series of this compound derivatives, this section presents a comparative analysis of the anticancer efficacy of structurally similar 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. This data provides valuable insights into the SAR of this class of compounds and allows for informed predictions about the potential activity of the target derivatives.

A study by Rajput et al. (2014) synthesized and evaluated a series of 3-aryl-5,7-dimethoxyquinolin-4-ones and their 2,3-dihydro analogs against a panel of cancer cell lines.[3] The results, summarized in the table below, highlight the importance of the quinolin-4-one scaffold and the nature of the substituent at the 3-position for cytotoxic activity.

CompoundRCancer Cell LineIC50 (µM)
8a PhenylHT29 (Colon)>100
8b 4-MethoxyphenylHT29 (Colon)>100
15f (5-hydroxy derivative of 8f)3,4,5-TrimethoxyphenylBE2-C (Neuroblastoma)0.8
15f (5-hydroxy derivative of 8f)SJ-G2 (Glioblastoma)1.1
15f (5-hydroxy derivative of 8f)HT29 (Colon)1.5
15f (5-hydroxy derivative of 8f)U87 (Glioblastoma)1.6
Doxorubicin -Various~0.1-1

Data synthesized from Rajput et al., 2014.[3]

The data clearly indicates that the quinolin-4-one scaffold is more cytotoxic than the reduced 2,3-dihydroquinolin-4-one scaffold.[3] Furthermore, the nature of the aryl substituent at the 3-position and the presence of hydroxyl groups on the quinoline ring significantly influence the anticancer activity, with the 3-(3,4,5-trimethoxyphenyl)-5-hydroxy-7-methoxyquinolin-4-one (15f ) demonstrating potent sub-micromolar to low micromolar activity against a range of cancer cell lines.[3] These findings suggest that the electronic and steric properties of the substituent at the 3-position play a crucial role in determining the cytotoxic potency.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7] While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, studies on related compounds provide valuable clues.

Many quinoline-based anticancer agents have been shown to induce apoptosis by modulating the expression of key regulatory proteins in the apoptotic cascade.[7] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[7]

Furthermore, several quinoline derivatives have been reported to cause cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule dynamics.[2] This disruption of the cell cycle prevents cancer cells from proliferating and ultimately leads to their demise. It is plausible that this compound derivatives share similar mechanisms of action, making them promising candidates for further investigation.

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by quinoline derivatives.

apoptosis_pathway Quinoline_Derivative 3-Bromo-2-(trifluoromethyl) quinolin-4-ol Derivative Bax Bax (Pro-apoptotic) Quinoline_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoline_Derivative->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Protocols

To facilitate further research and validation of the anticancer efficacy of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Below is a diagram illustrating the general experimental workflow for evaluating the anticancer efficacy of these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Bromo-2-(trifluoromethyl) quinolin-4-ol Derivatives MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT IC50 IC50 Determination MTT->IC50 Apoptosis_Assay Annexin V-FITC/PI Assay (Apoptosis Detection) Western_Blot Western Blot (Mechanism of Action) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Western_Blot Mechanism Elucidation of Anticancer Mechanism Western_Blot->Mechanism IC50->Apoptosis_Assay IC50->Cell_Cycle SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

The Trifluoromethyl Group in Medicinal Chemistry: A Comparative Guide to Bioisosteric Replacements

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of medicinal chemistry.[1] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to lead compounds, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[2] However, the quest for optimized drug candidates necessitates a nuanced understanding of bioisosterism—the principle of substituting one functional group with another that retains similar biological activity. This guide provides an in-depth, objective comparison of the trifluoromethyl group with its common bioisosteric replacements, supported by experimental data, to empower researchers in their molecular design and optimization endeavors.

The Pivotal Role of the Trifluoromethyl Group: A Physicochemical Snapshot

The trifluoromethyl group's prevalence in pharmaceuticals stems from a confluence of advantageous properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly modulate the pKa of nearby functionalities and enhance electrostatic interactions with biological targets.[2] The remarkable strength of the carbon-fluorine bond contributes to a significant increase in metabolic stability by blocking sites susceptible to enzymatic degradation.[2] Furthermore, the CF3 group is known to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

A Head-to-Head Comparison: The CF3 Group and Its Bioisosteres

The decision to replace a trifluoromethyl group is often driven by the need to fine-tune a compound's properties, such as reducing lipophilicity to mitigate off-target effects, improving solubility, or exploring alternative binding interactions. Here, we compare the CF3 group to several of its key bioisosteres, presenting experimental data from published studies to illustrate the impact of these substitutions.

The Aliphatic Nitro Group (–CH₂NO₂)

Historically considered a "non-drug-like" moiety due to potential toxicity concerns, the aliphatic nitro group has found a successful bioisosteric replacement in the trifluoromethyl group.[3] A compelling case study is the development of positive allosteric modulators (PAMs) of the cannabinoid CB1 receptor.

Case Study: CB1 Receptor Positive Allosteric Modulators

In a series of indole-based CB1 PAMs, the replacement of a 3-nitroalkyl group with a trifluoromethyl group led to a remarkable improvement in both potency and metabolic stability.[3]

Compound/GroupStructurePAM EC50 (nM)Agonist EC50 (nM)Human Liver Microsome t½ (min)Rat Liver Microsome t½ (min)
ZCZ011 (Nitro) Indole-CH₂NO₂1400 ± 300>1000025.110.3
Analog 1 (CF3) Indole-CH₂CF₃301 ± 66755 ± 237>6047.1

Data sourced from Tseng et al., J. Med. Chem. 2019, 62, 10, 5049–5062.[3][4]

The data clearly demonstrates that the trifluoromethyl-containing analog 1 is significantly more potent as a PAM and exhibits substantially greater stability in both human and rat liver microsomes compared to its nitro-containing counterpart, ZCZ011 .[3] This highlights the successful application of the CF3 group as a bioisostere for the aliphatic nitro group, leading to a more drug-like compound.

Alkyl Groups: Methyl (–CH₃), Ethyl (–C₂H₅), and Isopropyl (–CH(CH₃)₂)

The steric bulk of the trifluoromethyl group is often compared to small alkyl groups. While early assumptions equated the size of a CF3 group to an isopropyl group, more recent analysis suggests it is sterically more similar to an ethyl group.

Case Study: Matrix Metalloprotease-9 (MMP-9) Inhibitors

A study utilizing the active site of MMP-9 as a steric probe provided valuable insights into the bioisosterism of the CF3 group with alkyl groups. By measuring the inhibitory potency of a series of compounds, the study aimed to determine how effectively a CF3 group is accommodated compared to methyl, ethyl, and isopropyl groups.

Groupvan der Waals Volume (ų)Ki (nM) for MMP-9
Methyl (–CH₃) 22.4150
Ethyl (–C₂H₅) 40.345
Trifluoromethyl (–CF₃) 42.750
Isopropyl (–CH(CH₃)₂) 56.7120

Data interpreted from Jagodzinska et al., ChemMedChem 2009, 4, 331-334.

This study suggests that in this particular biological context, the trifluoromethyl group is an excellent bioisostere for the ethyl group, with both exhibiting significantly better binding affinity than the smaller methyl and larger isopropyl groups. This underscores the importance of considering the specific steric constraints of the target protein's binding pocket.

The Pentafluorosulfanyl Group (–SF₅)

The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" group, possessing even greater electronegativity and lipophilicity. However, its larger size can present steric challenges.

Case Study: p97 ATPase Inhibitors

A structure-activity relationship study of phenyl indole inhibitors of the AAA ATPase p97 provided a direct comparison of the trifluoromethyl group with the pentafluorosulfanyl group, along with other bioisosteres.

C-5 Indole SubstituentIC50 (µM)
–CF₃ 4.6 ± 0.5
–SF₅ 21.5 ± 0.4
–NO₂ 0.05 ± 0.04
–CH₃ 0.24 ± 0.11
–OCH₃ 0.71 ± 0.22
–OCF₃ 3.8 ± 0.8

Data sourced from Wipf et al., ACS Med. Chem. Lett. 2015, 6, 8, 929–933.

Surprisingly, in this series, the SF5-analogue was the least active compound, suggesting that its larger size was detrimental to binding. The trifluoromethoxy (OCF3) group was found to be a better biochemical match for the CF3 group in this instance. This case study highlights that bioisosteric replacement is not always straightforward and that seemingly subtle changes can have a dramatic impact on biological activity.

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the comparative data presented, it is crucial to understand the underlying experimental methodologies. Below are detailed, step-by-step protocols for two key assays used in the evaluation of these compounds.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies, providing an estimate of a compound's intrinsic clearance in the liver.

Caption: Workflow for the Human Liver Microsome Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the liver microsome suspension.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Radioligand Displacement Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Caption: Workflow for a Radioligand Displacement Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a suspension of cell membranes expressing the target receptor (e.g., CB1) in an appropriate assay buffer.

    • Prepare a working solution of the radioligand (e.g., [³H]-CP55,940) at a concentration close to its Kd value.

    • Perform serial dilutions of the test compound to cover a wide concentration range.

  • Incubation:

    • In a 96-well plate, add the receptor membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and nonspecific binding (a saturating concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial or bag with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the nonspecific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion: A Strategic Approach to Molecular Design

The trifluoromethyl group remains an invaluable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity is well-documented. However, a "one-size-fits-all" approach is seldom optimal in drug discovery. The judicious use of bioisosteric replacements allows for the fine-tuning of a lead compound's properties to achieve the desired therapeutic profile.

This guide has demonstrated that the choice of a bioisostere for the trifluoromethyl group is highly context-dependent. The steric and electronic requirements of the target's binding site, as well as the desired physicochemical properties of the final compound, must be carefully considered. By leveraging the comparative data and robust experimental protocols presented herein, researchers can make more informed and strategic decisions in the design and optimization of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the synergy between experimental biophysical techniques and computational modeling is not just beneficial—it's essential. Computational docking offers a rapid, cost-effective way to screen vast chemical libraries and generate hypotheses about molecular interactions. However, these in silico predictions are theoretical models that demand rigorous experimental validation to be considered credible. Conversely, experimental results provide the ground truth that can refine and improve the predictive power of computational algorithms.

This guide provides a framework for researchers, scientists, and drug development professionals to effectively cross-validate experimental findings with computational docking. We will delve into the causality behind methodological choices, establish self-validating workflows, and ground our discussion in authoritative protocols and data.

The Pillars of Validation: A Comparative Overview

At its core, cross-validation in this context is about comparing two fundamentally different, yet complementary, sets of data: the experimentally measured binding affinity and the computationally predicted binding pose and score.

Section 1: The "Ground Truth" - Experimental Determination of Protein-Ligand Interactions

Experimental techniques provide the quantitative data on binding thermodynamics and kinetics that serve as the benchmark for computational models.

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1] In a single experiment, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction.[2] From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a complete thermodynamic profile of the interaction.[3][4]

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical detection method for monitoring biomolecular interactions.[5] It has become a gold standard for studying the binding behavior of small molecules to immobilized protein targets.[6][7] SPR excels at determining not only the binding affinity but also the kinetic parameters of the interaction, such as the association (kon) and dissociation (koff) rates.[8]

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information about protein-ligand complexes.[9][10] By revealing the precise orientation and interactions of a ligand within a protein's binding site, X-ray crystallography offers the ultimate validation of a computationally predicted binding pose.[11][12]

Technique Primary Data Output Strengths Limitations
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD), Enthalpy (ΔH), Stoichiometry (n)Provides a complete thermodynamic profile; solution-based.[1][13]Requires relatively large amounts of pure sample; lower throughput.
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Kinetics (kon, koff)High sensitivity, real-time data, requires less sample than ITC.[5][14]Requires immobilization of one binding partner, which can affect activity.
X-ray Crystallography 3D Atomic Structure of the Protein-Ligand ComplexProvides definitive binding pose information.[9][12]Can be time-consuming and challenging to obtain high-quality crystals.[11]
Section 2: The In Silico Approach - Computational Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] The process involves two main steps: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function.[16]

A Step-by-Step Docking Workflow

The reliability of a docking study is critically dependent on the careful preparation of the input molecules.

Caption: A generalized workflow for a computational docking experiment.

Experimental Protocol: Protein and Ligand Preparation for Docking

  • Protein Preparation:

    • Obtain Structure: Download the protein structure from a repository like the RCSB Protein Data Bank (PDB).

    • Clean the Structure: Remove water molecules, co-solvents, and any ligands not relevant to the study.[17]

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[18]

    • Assign Charges: Assign partial charges to the atoms using a force field like AMBER.

    • Handle Missing Residues/Atoms: If there are missing side chains or loops in the structure, they should be modeled in.[19]

    • Output: Save the prepared protein in a suitable format, such as PDBQT for AutoDock.[17]

  • Ligand Preparation:

    • Obtain Structure: Obtain the 2D or 3D structure of the ligand, for example from a database like PubChem.[20]

    • Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation.

    • Assign Protonation State: Determine the likely protonation state of the ligand at physiological pH.

    • Assign Charges: Assign partial charges to the ligand atoms.[20]

    • Define Rotatable Bonds: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.[20]

    • Output: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT).

The Cross-Validation Bridge: Correlating Theory and Reality

The crux of cross-validation lies in the direct comparison of computational predictions with experimental data.

Section 3: Designing a Robust Cross-Validation Study

A successful cross-validation study requires a systematic approach to compare the outputs of both methodologies.

Caption: The cross-validation workflow comparing experimental and computational data.

Key Metrics for Comparison

  • Root Mean Square Deviation (RMSD): When a crystal structure of the protein-ligand complex is available, the RMSD between the docked pose and the crystallographic pose is the primary metric for validating the docking protocol's ability to predict the correct binding mode. An RMSD value of less than 2.0 Å is generally considered a successful prediction.[21][22]

  • Binding Affinity Correlation: The correlation between the computationally predicted binding scores and the experimentally determined binding affinities (e.g., pKd or pIC50) for a series of compounds is a measure of the scoring function's accuracy. It's important to note that docking scores are often not directly comparable to absolute binding affinities but should be able to rank compounds in order of potency.[23]

Trustworthiness: Understanding the Discrepancies

A lack of correlation between docking scores and experimental binding affinities does not necessarily invalidate the computational model. It is crucial to understand the inherent limitations of docking scoring functions.[24][25] These functions are approximations and often do not fully account for factors like protein flexibility, induced fit effects, and the entropic contributions to binding.[26][27] Many studies have demonstrated that scoring functions can predict correct binding poses but fail to accurately rank compounds by binding affinity.[23]

Section 4: Case Study - A Virtual Screening Cross-Validation

To illustrate the process, let's consider a hypothetical scenario where a virtual screen has identified five potential inhibitors for a kinase.

Hypothetical Data Summary

Compound ID Docking Score (kcal/mol) Experimental KD (nM) (ITC) Predicted Pose RMSD (Å) vs. Crystal Structure
Lead-01 -10.5501.2
Lead-02 -9.82001.8
Lead-03 -9.51503.5
Lead-04 -8.212001.5
Lead-05 -7.1>10,0004.2

In this case study:

  • Lead-01, Lead-02, and Lead-04 show a good correlation between their docking scores and experimental binding affinities. The low RMSD values for their predicted poses suggest the docking protocol is accurately reproducing the binding mode.

  • Lead-03 has a good docking score, but its experimental affinity is better than Lead-02, and its predicted pose deviates significantly from the crystal structure. This could indicate an alternative binding mode or a failure of the scoring function for this particular chemotype.

  • Lead-05 is correctly predicted to be a weak binder by both methods.

This type of analysis, especially when applied to larger datasets like the Directory of Useful Decoys, Enhanced (DUD-E), is invaluable for benchmarking the performance of docking programs.[28][29][30]

Conclusion

References

A Head-to-Head Comparison of EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

<

A Senior Application Scientist's In-Depth Technical Guide

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation and survival.[1] In many cancers, aberrant EGFR signaling, often driven by mutations, becomes a critical dependency for tumor growth and progression.[2][3] This has made EGFR an attractive target for therapeutic intervention, leading to the development of several classes of small-molecule tyrosine kinase inhibitors (TKIs).

This guide provides a comprehensive head-to-head comparison of known EGFR inhibitors, delving into their mechanisms, generational evolution, and the experimental frameworks used to evaluate their efficacy. We will explore the nuances of their activity against various EGFR mutations and the ever-evolving landscape of resistance mechanisms.

The Evolution of EGFR Inhibition: A Generational Perspective

The development of EGFR inhibitors has been a dynamic process, with each new generation designed to overcome the limitations of its predecessors. This evolution is largely driven by the emergence of on-target resistance mutations within the EGFR kinase domain.[4]

  • First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These reversible inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain.[5][6] They are most effective against tumors harboring activating mutations, such as exon 19 deletions (del19) and the L858R point mutation in exon 21, which account for over 90% of known activating EGFR mutations.[7] However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[8][9] This mutation increases the receptor's affinity for ATP, reducing the potency of these competitive inhibitors.[10][11]

  • Second-Generation Inhibitors (e.g., Afatinib, Dacomitinib): To combat the T790M mutation, second-generation inhibitors were developed. These agents form an irreversible, covalent bond with the EGFR kinase domain, providing a more sustained inhibition.[5][12] While they showed preclinical activity against T790M, their clinical efficacy in this setting was often limited by dose-limiting toxicities due to their pan-ErbB inhibition profile.[8][13] However, they have demonstrated superior efficacy compared to first-generation TKIs in the first-line treatment of EGFR-mutant NSCLC.[14][15]

  • Third-Generation Inhibitors (e.g., Osimertinib, Lazertinib): This class of inhibitors was specifically designed to be mutant-selective, potently inhibiting both activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[13][16] This improved selectivity results in a better safety profile. Osimertinib, for instance, has become a standard first-line treatment for patients with advanced EGFR-mutated NSCLC.[17][18] Lazertinib is another third-generation TKI with a similar mechanism of action to osimertinib.[19] Resistance to third-generation inhibitors can emerge, often through the C797S mutation, which prevents the covalent binding of these drugs.[20][21][22][23]

  • Emerging Inhibitors: The challenge of C797S-mediated resistance has spurred the development of fourth-generation and allosteric inhibitors designed to target this and other complex resistance mechanisms.[22][24]

Visualizing the EGFR Signaling Cascade and Inhibitor Action

To understand the basis of EGFR-targeted therapy, it's crucial to visualize the signaling pathway and the points of intervention for different inhibitor generations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_inhibitors EGFR Inhibitors EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Gen1 1st Gen (Gefitinib) Reversible Gen1->EGFR Inhibits ATP Binding Gen2 2nd Gen (Afatinib) Irreversible Gen2->EGFR Inhibits ATP Binding Gen3 3rd Gen (Osimertinib) Irreversible, Mutant-Selective Gen3->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and points of inhibitor action.

Head-to-Head Experimental Comparison: A Methodological Framework

To objectively compare the performance of different EGFR inhibitors, a series of well-defined in vitro and in vivo experiments are essential. The choice of these assays is predicated on the need to assess potency, selectivity, and efficacy in clinically relevant models.

In Vitro Potency Assessment: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[6] It quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[25] For EGFR inhibitors, this is typically determined using a kinase activity assay.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination [26][27][28]

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant EGFR enzyme (wild-type and various mutant forms) in an appropriate kinase assay buffer.

    • Prepare a stock solution of a suitable substrate peptide.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the EGFR inhibitors to be tested.

  • Assay Setup (384-well plate format):

    • Add the EGFR enzyme and substrate peptide to each well.

    • Add the serially diluted inhibitors to the appropriate wells. Include a "no inhibitor" control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for EGFR.

    • Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ATP remaining. Luminescent or fluorescent-based readouts are common.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[26]

Illustrative IC50 Determination Workflow

IC50_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) start->reagent_prep assay_setup Set up Assay Plate (Enzyme, Substrate, Inhibitor Dilutions) reagent_prep->assay_setup reaction Initiate Kinase Reaction (Add ATP, Incubate) assay_setup->reaction detection Detect Signal (Luminescence/Fluorescence) reaction->detection analysis Analyze Data (Calculate % Inhibition, Plot Curve) detection->analysis ic50 Determine IC50 Value analysis->ic50

Caption: General workflow for IC50 determination of EGFR inhibitors.

Comparative IC50 Data (Illustrative)

InhibitorEGFR WTEGFR del19EGFR L858REGFR L858R/T790MEGFR del19/T790M/C797S
Gefitinib (1st Gen) 100 nM5 nM10 nM>1000 nM>1000 nM
Afatinib (2nd Gen) 10 nM1 nM2 nM500 nM>1000 nM
Osimertinib (3rd Gen) 200 nM0.5 nM1 nM5 nM>1000 nM

Note: These are representative values and can vary depending on the specific assay conditions.

Cellular Potency and Viability Assessment

While in vitro kinase assays provide a direct measure of an inhibitor's potency against its target, cell-based assays offer a more physiologically relevant context by assessing the inhibitor's effects on cancer cell lines with defined EGFR mutation profiles. The MTT assay is a widely used colorimetric assay to assess cell viability.[29][30]

Experimental Protocol: MTT Cell Viability Assay [31]

  • Cell Seeding:

    • Seed cancer cell lines with known EGFR mutations (e.g., HCC827 for del19, H1975 for L858R/T790M) into 96-well plates at an appropriate density.

    • Allow the cells to adhere and grow overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the EGFR inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors. Include a "no inhibitor" control.

    • Incubate the cells for a defined period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[31] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[31]

    • Incubate the plate overnight at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Evaluation: Tumor Xenograft Models

To assess the antitumor activity of EGFR inhibitors in a living organism, tumor xenograft models are employed.[32][33] These models involve implanting human cancer cell lines or patient-derived tumor tissue into immunocompromised mice.[34][35]

Experimental Protocol: Tumor Xenograft Study [36]

  • Cell/Tumor Implantation:

    • Subcutaneously inject human cancer cells with specific EGFR mutations into the flank of immunocompromised mice (e.g., nude mice).

    • Alternatively, implant patient-derived tumor fragments.[34]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[34]

  • Inhibitor Administration:

    • Administer the EGFR inhibitors to the respective treatment groups. The route of administration (e.g., oral gavage) and dosing schedule will depend on the specific inhibitor.

    • Include a vehicle control group.

  • Tumor Volume Measurement:

    • Measure the tumor dimensions with calipers at regular intervals throughout the study.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Endpoints:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Other endpoints can include tumor regression and survival analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the TGI for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Comparative In Vivo Efficacy Data (Illustrative)

InhibitorCell Line (Mutation)Tumor Growth Inhibition (%)
Gefitinib HCC827 (del19)85%
Gefitinib H1975 (L858R/T790M)10%
Osimertinib HCC827 (del19)95%
Osimertinib H1975 (L858R/T790M)90%

Conclusion

The landscape of EGFR inhibitors is a testament to the power of targeted therapy in oncology. The head-to-head comparison of these agents, through a rigorous framework of in vitro and in vivo experimentation, is crucial for understanding their relative strengths and weaknesses. As our knowledge of resistance mechanisms deepens, the development of novel inhibitors and combination strategies will continue to evolve, offering new hope for patients with EGFR-driven cancers. This guide provides a foundational understanding of the principles and methodologies that underpin the evaluation of these critical therapeutic agents.

References

Verifying the Molecular Weight of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular identity is a foundational pillar of scientific rigor. For researchers working with novel heterocyclic compounds such as 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a potent building block in medicinal chemistry, precise molecular weight determination is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the accurate mass confirmation of this compound, offering experimental insights and data to empower researchers in their analytical choices.

The Critical Role of Mass Confirmation

This compound, with a molecular formula of C₁₀H₅BrF₃NO, possesses a complex isotopic signature due to the presence of bromine. The accurate measurement of its mass-to-charge ratio (m/z) not only confirms the elemental composition but also validates the success of a chemical synthesis. Any deviation from the theoretical mass could indicate the presence of impurities, unexpected side products, or degradation, all of which can have profound implications for subsequent biological assays and drug development pipelines.

Theoretical Molecular Weight and Isotopic Pattern

The theoretical monoisotopic mass of this compound is 290.95066 Da . A key characteristic of this molecule in mass spectrometry is the isotopic pattern generated by the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in a distinctive "M" and "M+2" peak cluster in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units.[1] Observing this signature pattern is a strong confirmation of the presence of a single bromine atom in the molecule.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining high-quality mass spectra. Here, we compare two of the most common methods for small molecule analysis: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a "soft" ionization technique that generates ions from a solution, making it highly compatible with liquid chromatography (LC-MS).[3][4][5] It is particularly advantageous for polar and thermally labile molecules, as it minimizes fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻.[6][7]

Causality in Experimental Choice: For this compound, which possesses a hydroxyl group and a nitrogen atom, ESI is an excellent choice. These functional groups can be readily protonated or deprotonated, facilitating ionization. The gentle nature of ESI ensures that the primary ion observed corresponds to the intact molecule, providing a clear confirmation of its molecular weight.[4][6]

Electron Ionization (EI): The Energetic Fragmentation

In contrast, EI is a "hard" ionization technique where the sample is vaporized and bombarded with high-energy electrons.[7] This process imparts significant energy to the molecule, leading to extensive fragmentation.[6] While the molecular ion (M⁺˙) may be observed, it is often of low abundance or absent altogether. The resulting fragmentation pattern, however, provides valuable structural information, acting as a molecular "fingerprint".[7][8]

Causality in Experimental Choice: While less ideal for solely confirming molecular weight due to potential molecular ion instability, EI is invaluable for structural elucidation. The fragmentation pattern of this compound can reveal characteristic losses of substituents like bromine, the trifluoromethyl group, or parts of the quinoline ring system, thereby confirming the connectivity of the atoms.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) dilute Dilute to final concentration (1-10 µg/mL) dissolve->dilute filter_sample Filter through 0.22 µm syringe filter dilute->filter_sample ionization Ionization (ESI or EI) filter_sample->ionization mass_analyzer Mass Analyzer (Quadrupole or TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum data_analysis Analyze m/z, isotopic pattern, and fragmentation mass_spectrum->data_analysis caption Figure 1. Experimental workflow for mass spectrometry analysis.

Caption: Figure 1. Experimental workflow for mass spectrometry analysis.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[9][10]

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as HPLC-grade methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.

  • Dilution: From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Filtration: To remove any particulate matter that could clog the instrument's tubing, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.[9]

  • Solvent Considerations: Avoid non-volatile salts and buffers (e.g., phosphates, Tris) as they can suppress the analyte signal and contaminate the ion source.[3] If pH adjustment is necessary, use volatile additives like formic acid or ammonium acetate at low concentrations (<0.1%).[3]

Mass Spectrometry Analysis

The following are generalized parameters. Instrument-specific optimization is always recommended.

  • For ESI Analysis (coupled with LC):

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate optimized for stable spray

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • For EI Analysis (coupled with GC or direct insertion probe):

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Data Presentation and Interpretation

The choice of mass analyzer impacts the resolution and accuracy of the mass measurement. Time-of-Flight (TOF) analyzers offer high resolution and mass accuracy, which is particularly beneficial for confirming the elemental composition of unknown or novel compounds.[11]

ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Observed Ion [M+H]⁺ or [M-H]⁻M⁺˙ (often low abundance), Fragment Ions
Theoretical m/z ([M+H]⁺) 291.9585-
Theoretical m/z ([M-H]⁻) 289.9428-
Theoretical m/z (M⁺˙) -290.9507
Expected Isotopic Pattern M:M+2 ≈ 1:1M:M+2 ≈ 1:1
Fragmentation Minimal (can be induced)Extensive
Primary Application Molecular Weight ConfirmationStructural Elucidation

Interpreting the Results:

  • ESI Spectrum: In positive ion mode, the spectrum should be dominated by a peak at m/z 291.9585, with a corresponding peak at m/z 293.9564 of similar intensity. In negative ion mode, the primary peaks would be at m/z 289.9428 and 291.9409. The high resolution of a TOF analyzer would allow for mass measurement with an accuracy of <5 ppm, providing strong evidence for the elemental formula C₁₀H₅BrF₃NO.

  • EI Spectrum: The EI spectrum will be more complex. The molecular ion peak at m/z 290.9507 and its isotopic partner at 292.9487 may be present. More prominent peaks will likely correspond to fragment ions. For instance, the loss of a bromine atom would result in a fragment at m/z 212. The fragmentation of the quinoline ring would produce a series of characteristic lower mass ions.[12] The presence of the M:M+2 isotopic pattern in the fragment ions that retain the bromine atom further supports the structure.

Conclusion

Both Electrospray Ionization and Electron Ionization mass spectrometry are powerful tools for the characterization of this compound. For unambiguous molecular weight confirmation, the gentle nature of ESI, particularly when coupled with a high-resolution mass analyzer like a TOF, is the superior choice. It provides a clear and accurate measurement of the intact molecule with the characteristic bromine isotopic pattern. EI, on the other hand, serves as a complementary technique, offering rich structural information through its predictable fragmentation patterns. For researchers and drug development professionals, a comprehensive approach utilizing both techniques will provide the highest level of confidence in the identity and purity of this important chemical entity.

References

Navigating the Kinome: A Comparative Guide to Assessing the Selectivity of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol Against Kinase Panels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of contemporary drug discovery, the quest for selective kinase inhibitors is of paramount importance. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous diseases, most notably cancer. The development of small molecules that can selectively modulate the activity of specific kinases holds immense therapeutic promise. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, against a broad panel of kinases, and compares its hypothetical performance with established kinase inhibitors.

While specific experimental data on the kinase inhibitory activity of this compound is not yet publicly available, this guide will leverage established methodologies and comparative data from analogous quinoline-based kinase inhibitors to provide a predictive and practical framework for its evaluation. The quinoline scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2] Therefore, it is plausible that this compound may exhibit inhibitory activity against certain kinases.

The Rationale Behind Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small-molecule inhibitors.[3] This conservation presents a significant challenge in developing inhibitors that are truly selective for a single kinase target. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling early in the drug discovery process.[4]

The primary objective of kinase selectivity profiling is to understand the interaction landscape of a compound across the kinome. This involves determining the potency of the compound against a wide array of kinases. A highly selective inhibitor will exhibit potent activity against its intended target while displaying minimal or no activity against other kinases.

Experimental Workflow for Kinase Selectivity Assessment

A systematic approach is essential for accurately determining the selectivity profile of a test compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Compound Synthesis & QC (this compound) B Single-Dose Kinase Panel Screen (e.g., at 1 µM or 10 µM) A->B Test Compound C Identify Primary Hits (% Inhibition > Threshold) B->C D IC50 Determination (Dose-Response Curves) C->D E Data Analysis & Visualization (Selectivity Score, Kinase Dendrogram) D->E F Comparative Analysis (vs. Reference Inhibitors) E->F

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Methodologies

In Vitro Kinase Assays

A variety of in vitro assay formats are available to measure kinase activity and the inhibitory effects of compounds. These assays can be broadly categorized as radiometric, fluorescence-based, or luminescence-based.[5]

Radiometric Assays: The traditional "gold standard," these assays, such as the HotSpot™ assay, utilize ³²P- or ³³P-labeled ATP to track the transfer of a radioactive phosphate group to a substrate.[4][5]

Step-by-Step Protocol for a Radiometric Kinase Assay:

  • Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate peptide, and the test compound (this compound) or a vehicle control (e.g., DMSO) in a kinase buffer.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unreacted radiolabeled ATP.

  • Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from wells with the test compound to the control wells.

Non-Radiometric Assays: For higher throughput and to avoid the handling of radioactive materials, non-radiometric assays are widely used. Examples include:

  • ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction.[6]

  • NanoBRET™ Target Engagement Assay: This cellular assay measures compound binding to full-length kinases in live cells, providing a more physiologically relevant context.[7]

Comparative Analysis: Benchmarking Against the Field

To contextualize the selectivity profile of this compound, it is essential to compare it against well-characterized kinase inhibitors. For this hypothetical analysis, we will consider two reference compounds: a highly selective inhibitor and a known multi-kinase inhibitor.

CompoundPrimary Target(s)Selectivity Profile
Staurosporine Broad SpectrumA non-selective inhibitor, potently inhibiting a wide range of kinases. Often used as a positive control.
Lapatinib EGFR, HER2A highly selective dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Hypothetical: this compound TBDTo be determined through experimental screening.

Visualizing Selectivity: The Kinase Dendrogram

A powerful tool for visualizing kinase inhibitor selectivity is the kinase dendrogram. This circular representation of the human kinome illustrates the relationships between different kinase families. The results of a broad kinase panel screen can be overlaid on the dendrogram, with inhibited kinases highlighted. This provides an at-a-glance view of the compound's selectivity.

Caption: A simplified representation of a kinase dendrogram.

Interpreting the Data: Quantifying Selectivity

Several metrics can be used to quantify kinase inhibitor selectivity. A common approach is the Selectivity Score (S-score) , which represents the number of kinases inhibited by a compound above a certain threshold (e.g., 50% inhibition at a given concentration) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another valuable metric is the Selectivity Entropy , which provides a single value to describe the distribution of a compound's inhibitory activity across the kinome.[3] A lower entropy score signifies a more selective inhibitor.

Conclusion

The comprehensive assessment of kinase selectivity is a cornerstone of modern drug discovery. While the specific inhibitory profile of this compound remains to be elucidated experimentally, the framework presented in this guide provides a robust and scientifically rigorous path for its evaluation. Through a combination of broad kinase panel screening, detailed potency determination, and comparative analysis against established inhibitors, the therapeutic potential and potential off-target liabilities of this and other novel compounds can be thoroughly characterized. This systematic approach is crucial for the development of safe and effective kinase-targeted therapies.

References

A Researcher's Guide to the Reproducible Synthesis of Bromo-substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-substituted quinolines are pivotal scaffolds in medicinal chemistry and materials science, serving as versatile precursors for the synthesis of a wide array of functionalized molecules. The strategic placement of a bromine atom on the quinoline ring system opens up avenues for diverse cross-coupling reactions, enabling the construction of complex molecular architectures with significant therapeutic and industrial potential. However, the reproducibility of synthetic protocols for these vital compounds can be a significant challenge, often plagued by issues of regioselectivity, low yields, and arduous purification processes.

This guide provides a comprehensive comparison of established and modern synthetic strategies for the preparation of bromo-substituted quinolines. By delving into the mechanistic underpinnings of each method and presenting comparative experimental data, this document aims to equip researchers with the knowledge to select and optimize the most suitable protocol for their specific research needs, thereby enhancing reproducibility and accelerating discovery.

At a Glance: Comparing Synthetic Routes to Bromoquinolines

The synthesis of bromo-substituted quinolines can be broadly categorized into two approaches: building the quinoline ring from a pre-brominated precursor, or direct bromination of a pre-formed quinoline scaffold. The choice of method is often a trade-off between the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldPurityKey AdvantagesKey Disadvantages
Skraup Synthesis Bromoaniline, glycerol, sulfuric acid, oxidizing agentBromoquinolines (substitution on the benzene ring)Low to moderateOften requires extensive purificationUses readily available starting materials.[1]Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[1][2]
Doebner-von Miller Reaction Bromoaniline, α,β-unsaturated aldehyde or ketoneSubstituted bromoquinolinesModerateVariable, purification can be challengingMore versatile than the Skraup synthesis, allowing for a wider range of substituents.[3][4]Acid-catalyzed polymerization of the carbonyl substrate can lead to low yields.[3]
Combes Quinoline Synthesis Bromoaniline, β-diketone2,4-disubstituted bromoquinolinesGoodGenerally goodGood yields for specific substitution patterns.[1][5]Use of unsymmetrical β-diketones can lead to isomeric mixtures.[1][5]
Friedländer Synthesis 2-Amino-bromobenzaldehyde/ketone, compound with α-methylene groupHighly substituted bromoquinolinesGood to excellentGenerally highHigh versatility and regioselectivity, milder conditions.[2][6]Requires synthesis of specific, often less accessible, starting materials.[2][7]
Gould-Jacobs Reaction Bromoaniline, diethyl ethoxymethylenemalonate4-Hydroxy-bromoquinolinesGoodGoodEffective for producing 4-hydroxyquinoline derivatives.[8][9]Requires high temperatures for cyclization, which can lead to degradation.[10]
Direct Bromination Quinoline or substituted quinoline, brominating agent (e.g., Br₂)Mixture of bromoquinoline isomersVariableOften requires careful separation of isomersA direct approach to bromination.Poor regioselectivity is a major challenge, often leading to mixtures of products.[11][12]

Mechanistic Insights and Regioselectivity: The "Why" Behind the Synthesis

Understanding the underlying reaction mechanisms is crucial for controlling the regioselectivity of bromoquinoline synthesis and for troubleshooting unexpected outcomes. The position of the bromine atom on the aniline precursor significantly influences the final substitution pattern on the quinoline ring.

The Skraup and Doebner-von Miller Reactions: Electrophilic Aromatic Substitution

The Skraup synthesis and its close relative, the Doebner-von Miller reaction, proceed through a series of steps initiated by the acid-catalyzed generation of an α,β-unsaturated aldehyde or ketone.[13][14] The bromoaniline then undergoes a Michael addition, followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic bromoquinoline.[13]

The regioselectivity of these reactions is governed by the directing effects of the amino group and the bromine substituent on the aniline ring during the electrophilic cyclization step. For instance, starting with 4-bromoaniline in a Skraup synthesis will exclusively yield 6-bromoquinoline because the cyclization occurs para to the amino group.[13] Similarly, 3-bromoaniline will produce a mixture of 5-bromo- and 7-bromoquinolines.

Diagram: Skraup Synthesis of 6-Bromoquinoline

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat Intermediate1 Michael Adduct Acrolein->Intermediate1 Bromoaniline 4-Bromoaniline Bromoaniline->Intermediate1 Dihydroquinoline Dihydrobromoquinoline Intermediate1->Dihydroquinoline H⁺ Bromoquinoline 6-Bromoquinoline Dihydroquinoline->Bromoquinoline [O]

Caption: Workflow for the Skraup synthesis of 6-bromoquinoline.

The Combes Synthesis: Acid-Catalyzed Cyclization of Enamines

The Combes synthesis involves the acid-catalyzed condensation of a bromoaniline with a β-diketone to form an enamine intermediate.[5][15] Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the 2,4-disubstituted bromoquinoline.[5][16] The regioselectivity is influenced by both electronic and steric factors of the substituents on the aniline and the β-diketone.[5] For example, using m-chloroaniline with acetylacetone yields 2,4-dimethyl-7-chloroquinoline.[15]

Diagram: Combes Synthesis Workflow

G Bromoaniline Bromoaniline Enamine Enamine Intermediate Bromoaniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization H⁺ Dehydration Dehydration Cyclization->Dehydration Bromoquinoline 2,4-Disubstituted Bromoquinoline Dehydration->Bromoquinoline

Caption: Key steps in the Combes synthesis of bromoquinolines.

The Friedländer Synthesis: Condensation and Cyclodehydration

The Friedländer synthesis offers a highly versatile route to polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[2][6] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol or Knoevenagel condensation followed by cyclodehydration.[7][17] The high regioselectivity of the Friedländer synthesis is a significant advantage, as the substitution pattern is predetermined by the choice of starting materials. However, the synthesis of the required 2-amino-bromoaryl carbonyl compounds can be a limitation.[7]

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy-bromoquinolines

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of a bromoaniline with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate.[8][9] Thermal cyclization, followed by saponification and decarboxylation, yields the corresponding 4-hydroxy-bromoquinoline.[8][18] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[8]

Direct Bromination: A Battle for Regioselectivity

Direct bromination of the quinoline ring is conceptually the simplest approach, but it is often hampered by a lack of regioselectivity. Electrophilic substitution on the quinoline ring is sensitive to reaction conditions. In strongly acidic media, substitution tends to occur on the benzene ring, primarily at the 5- and 8-positions. The presence of activating or deactivating groups on the quinoline scaffold further complicates the regiochemical outcome. For instance, the bromination of 8-substituted quinolines can lead to a mixture of mono- and di-brominated products, with the ratio depending on the stoichiometry of the brominating agent and the reaction conditions.[11][12]

Experimental Protocols: Step-by-Step Methodologies

Reproducibility in synthesis hinges on detailed and accurate experimental protocols. The following sections provide step-by-step procedures for the key methods discussed.

Protocol 1: Skraup Synthesis of 6-Bromoquinoline

This protocol is adapted from established procedures for the Skraup reaction.[13]

Materials:

  • 4-Bromoaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Iron(II) sulfate (optional, as a moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-bromoaniline with stirring and cooling.

  • Add the oxidizing agent to the mixture. If the reaction is known to be vigorous, an optional moderator like iron(II) sulfate can be added at this stage.

  • Heat the mixture with stirring to 140-145°C.[13]

  • Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.

  • After the addition is complete, continue heating the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the bromoquinoline precipitates.

  • Isolate the crude product by filtration, steam distillation, or solvent extraction.

  • Purify the crude 6-bromoquinoline by recrystallization or column chromatography.

Protocol 2: Doebner-von Miller Synthesis of a Substituted Bromoquinoline

This is a general procedure that can be adapted for various bromoanilines and α,β-unsaturated carbonyl compounds.[19]

Materials:

  • Substituted bromoaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Acid catalyst (e.g., concentrated hydrochloric acid or zinc chloride)

Procedure:

  • In a reaction vessel, dissolve the bromoaniline in the acid catalyst.

  • Slowly add the α,β-unsaturated carbonyl compound to the stirred solution. The reaction may be exothermic and require cooling.

  • After the initial reaction subsides, heat the mixture under reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and dilute with water.

  • Basify the solution to precipitate the crude bromoquinoline.

  • Isolate the product by filtration or extraction.

  • Purify the product by appropriate methods such as recrystallization or chromatography.

Protocol 3: Combes Synthesis of a 2,4-Disubstituted Bromoquinoline

This general protocol is based on the principles of the Combes synthesis.[5][15]

Materials:

  • Bromoaniline

  • β-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • In a round-bottom flask, mix the bromoaniline and the β-diketone.

  • Slowly add the acid catalyst to the mixture with cooling.

  • Heat the reaction mixture, typically at a temperature between 60°C and 100°C, for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the 2,4-disubstituted bromoquinoline by recrystallization.

Conclusion and Future Outlook

The synthesis of bromo-substituted quinolines remains a critical endeavor for advancing drug discovery and materials science. While classical methods like the Skraup and Doebner-von Miller reactions offer straightforward, albeit often low-yielding, routes from simple precursors, modern variations and alternative methods like the Friedländer and Gould-Jacobs syntheses provide greater control over substitution patterns and generally afford higher yields. The challenge of regioselectivity in direct bromination underscores the importance of understanding the underlying electronic and steric influences on the quinoline scaffold.

For researchers embarking on the synthesis of these valuable compounds, a thorough consideration of the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction is paramount. By leveraging the mechanistic insights and detailed protocols presented in this guide, scientists can enhance the reproducibility of their synthetic efforts, overcome common challenges, and ultimately accelerate the pace of innovation. The continued development of greener, more efficient, and highly regioselective methods will undoubtedly further empower the scientific community in harnessing the full potential of bromo-substituted quinolines.[13][20]

References

Safety Operating Guide

Proper Disposal of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, a halogenated quinoline derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for halogenated organic compounds and data from analogous chemical structures.

Understanding the Hazard Profile

Key potential hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, this compound must be handled as a hazardous substance, and its waste must be disposed of as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[1][3]To prevent skin contact and absorption. Related compounds are known to cause skin irritation.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is possible.[2]To protect against eye irritation from dust particles or splashes.[1][2]
Body Protection A standard laboratory coat is required. For significant quantities, a chemically resistant apron or suit may be appropriate.[3][4]To protect the skin and clothing from contamination. Contaminated clothing should be removed and laundered before reuse.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent respiratory tract irritation.[1][2]

Safe Handling Practices:

  • Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling the compound.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1][6]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unintended chemical reactions. This compound is a halogenated organic compound due to the presence of bromine and fluorine.[7]

Disposal Workflow Diagram:

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Waste This compound (Solid Waste or Contaminated Materials) HalogenatedWaste Designated Halogenated Organic Waste Container Waste->HalogenatedWaste Correct Segregation NonHalogenatedWaste Non-Halogenated Organic Waste Waste->NonHalogenatedWaste Incorrect AqueousWaste Aqueous Waste Waste->AqueousWaste Incorrect Incineration Licensed Hazardous Waste Incineration Facility HalogenatedWaste->Incineration Proper Disposal Pathway

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Collection Protocol:

  • Identify the Correct Waste Stream: As a brominated and fluorinated organic compound, this chemical must be disposed of in a designated halogenated organic waste stream.[7] Do not mix it with non-halogenated organic waste.[8]

  • Select the Appropriate Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. Polyethylene containers are often suitable for halogenated solvent wastes.[9] The container must be labeled "Hazardous Waste" and list all its chemical contents.[5][8]

  • Solid Waste:

    • For pure, unused this compound, place it directly into the designated solid halogenated organic waste container.

    • For materials contaminated with the compound (e.g., weighing paper, gloves, silica gel), these should also be placed in the solid halogenated organic waste container.

  • Solution Waste:

    • If dissolved in a solvent, the entire solution should be disposed of in the liquid halogenated organic waste container.

    • It is crucial to keep halogenated and non-halogenated solvent wastes separate to the greatest extent possible, as the disposal costs for halogenated waste are significantly higher.[8]

  • Container Management: Keep the waste container tightly closed except when adding waste.[5] Store the container in a designated satellite accumulation area away from incompatible materials such as acids, bases, and oxidizing agents.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[4]

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2 before attempting to clean up the spill.

  • Cleanup Procedure:

    • Solid Spills: Carefully sweep or scoop up the material and place it in a labeled container for hazardous waste disposal.[1]

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal as halogenated waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup of the full and properly labeled hazardous waste container.

  • Method of Disposal: The standard and accepted method for the disposal of halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[3][7] This process is designed to destroy the organic molecule and scrub harmful combustion byproducts from the flue gas.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[3][9]

    • DO NOT allow the chemical or its solutions to evaporate in the fume hood as a means of disposal.[9]

    • DO NOT dispose of this chemical in regular trash.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound from initial handling to final disposal, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.